2-Methoxy-6-nitrobenzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCOCZQZPQKVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542339 | |
| Record name | 2-Methoxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-88-4 | |
| Record name | 2-Methoxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical properties of 2-Methoxy-6-nitrobenzaldehyde
An In-depth Technical Guide to the Physical Properties of 2-Methoxy-6-nitrobenzaldehyde
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, an organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and a visual representation of a relevant synthetic pathway.
Physical and Chemical Properties
This compound is characterized as a yellow to orange crystalline solid at room temperature.[1] It is soluble in organic solvents such as ethanol and acetone, but has limited solubility in water.[1] The presence of methoxy (-OCH₃) and nitro (-NO₂) functional groups on the benzaldehyde structure dictates its chemical reactivity and physical characteristics.[1]
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 42 - 44 °C | |
| Boiling Point | 153 °C @ 31 hPa | |
| Solubility | Soluble in ethanol, acetone; limited in water | [1] |
| CAS Number | 19689-88-4 | [1] |
Spectroscopic Data and Interpretation
While specific spectra for this compound are not provided in the search results, a theoretical interpretation based on its structure and data from analogous compounds can be made.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (singlet, highly deshielded, ~9.8-10.5 ppm), the methoxy group protons (singlet, ~3.9 ppm), and the aromatic protons (in the range of 7.0-8.0 ppm), with their multiplicity depending on coupling with adjacent protons.[2][3]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would feature a characteristic peak for the carbonyl carbon of the aldehyde group in the downfield region (~190 ppm).[4] Aromatic carbons would resonate between 110-160 ppm, and the methoxy carbon would appear further upfield (~56 ppm).[3][4]
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the functional groups present. A strong C=O stretch for the aldehyde carbonyl group is expected around 1670-1700 cm⁻¹.[2][4] Vibrations for the nitro group (asymmetric and symmetric stretching) would appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region, and C-O stretching for the methoxy group would be visible around 1250 cm⁻¹.[2][4]
Experimental Protocols
The determination of the follows standard laboratory procedures.
Melting Point Determination
The melting point is determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.
Synthesis of a Structurally Related Compound: 2-Hydroxy-6-nitrobenzaldehyde
While a specific protocol for this compound was not found, the following well-documented Reimer-Tiemann formylation for the synthesis of the structurally similar 2-Hydroxy-6-nitrobenzaldehyde from m-nitrophenol illustrates a relevant synthetic methodology.[5][6]
Materials:
-
m-Nitrophenol
-
Sodium hydroxide
-
Chloroform
-
Deionized water
-
Dilute Sulfuric Acid
-
Sodium bisulfite solution
Procedure:
-
Dissolve 5.0 g of m-nitrophenol in a solution of 6.5 g of sodium hydroxide in 35 mL of deionized water within a round-bottom flask equipped with a reflux condenser.[6]
-
Add 7.0 mL of chloroform to the solution.[6]
-
Heat the mixture to reflux on a water bath for approximately one hour with continuous stirring.[5][6]
-
After reflux, remove the excess chloroform via distillation.[6]
-
Cool the reaction mixture and acidify it with dilute sulfuric acid.[5][6]
-
Isolate the product, 2-hydroxy-6-nitrobenzaldehyde, along with unreacted m-nitrophenol, via steam distillation.[5][6]
-
Separate the aldehyde from the unreacted phenol by extraction with a sodium bisulfite solution, which selectively forms a bisulfite adduct with the aldehyde.[5][6]
-
Decompose the bisulfite adduct with acid to regenerate the pure aldehyde.[5]
-
Collect the purified 2-hydroxy-6-nitrobenzaldehyde by filtration and dry the solid product.[5]
Visualization of Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of 2-Hydroxy-6-nitrobenzaldehyde via the Reimer-Tiemann reaction.
Caption: Workflow for the synthesis of 2-Hydroxy-6-nitrobenzaldehyde.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is also considered harmful to aquatic life with long-lasting effects. When handling this compound, it is crucial to wear appropriate personal protective equipment, including protective gloves, eye protection, and face protection. Work should be conducted in a well-ventilated area, and dust inhalation should be avoided. In case of contact or ingestion, appropriate first-aid measures should be taken immediately.
References
Solubility Profile of 2-Methoxy-6-nitrobenzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Methoxy-6-nitrobenzaldehyde in common organic solvents. While qualitative data indicates its solubility in solvents such as ethanol and acetone, this document addresses the current lack of specific quantitative solubility data in publicly accessible literature.[1] To empower researchers in their work, this guide details robust, generalized experimental protocols for determining the precise solubility of this compound. These methodologies include the gravimetric method, ultraviolet-visible (UV-Vis) spectroscopy, and high-performance liquid chromatography (HPLC). Furthermore, a logical workflow for solubility determination is presented to guide experimental design and execution.
Introduction
This compound is an aromatic aldehyde containing both a methoxy and a nitro group. These functional groups influence its polarity and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including organic synthesis, reaction kinetics, and as an intermediate in the production of pharmaceuticals and other fine chemicals.[1] This guide aims to bridge the existing information gap by providing the necessary tools and methodologies for researchers to quantitatively assess its solubility.
Qualitative Solubility
General observations indicate that this compound, a yellow to orange crystalline solid, is soluble in common organic solvents such as ethanol and acetone.[1] Conversely, it exhibits limited solubility in water.[1] However, for applications requiring precise concentrations, quantitative data is essential.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents at different temperatures. The following table is provided as a template for researchers to populate with their experimentally determined values.
Table 1: Quantitative Solubility of this compound in Organic Solvents (Template)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Diethyl Ether | |||
| Dichloromethane | |||
| Toluene | |||
| User-defined |
Experimental Protocols for Solubility Determination
The following are detailed, generalized protocols that can be adapted to determine the solubility of this compound in a range of organic solvents.
Gravimetric Method
This classic and straightforward method relies on the direct measurement of the mass of the solute dissolved in a known volume of solvent.[2][3][4][5]
4.1.1. Materials
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Volumetric flasks
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
4.1.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.
-
Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout this period.
-
Filtration: Once equilibrium is achieved, carefully filter the supernatant to remove any undissolved solid. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.
-
Solvent Evaporation: Accurately transfer a known volume of the clear, saturated filtrate to a pre-weighed, dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.
-
Drying and Weighing: Dry the container with the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Calculation: The solubility is calculated from the mass of the dried solute and the volume of the filtrate used.
UV-Vis Spectrophotometry
This method is suitable for compounds that absorb ultraviolet or visible light and offers a higher throughput than the gravimetric method.
4.2.1. Materials
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Materials for saturated solution preparation and filtration (as in 4.1.1)
-
Volumetric flasks and pipettes for dilutions
4.2.2. Procedure
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.
-
Preparation of Saturated Solution: Follow steps 1 and 2 from the gravimetric method (4.1.2).
-
Filtration and Dilution: Filter the saturated solution as described in the gravimetric method. Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining solubility, particularly for complex mixtures or when high accuracy is required.[6][7][8][9]
4.3.1. Materials
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase solvents
-
Materials for saturated solution preparation and filtration (as in 4.1.1)
-
Volumetric flasks and pipettes for dilutions
4.3.2. Procedure
-
Method Development: Develop an HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength to achieve good peak shape and separation.
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.
-
Preparation of Saturated Solution: Follow steps 1 and 2 from the gravimetric method (4.1.2).
-
Filtration and Dilution: Filter the saturated solution as described in the gravimetric method. Accurately dilute a known volume of the clear filtrate with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Sample Analysis: Inject a fixed volume of the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Mandatory Visualizations
To aid in the conceptualization of the experimental process, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. CAS 19689-88-4: 2-Methoxy-6-nitro-benzaldehyde [cymitquimica.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmajournal.net [pharmajournal.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Development of a HPLC-FL Method to Determine [research.amanote.com]
- 9. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
chemical structure and formula of 2-Methoxy-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-6-nitrobenzaldehyde, a key aromatic intermediate. It details the compound's chemical structure, physicochemical properties, spectroscopic profile, and plausible synthetic routes. The guide also explores its chemical reactivity and its applications as a building block in the synthesis of complex molecules relevant to pharmaceutical and agrochemical research.
Core Compound Information
This compound is an organic compound featuring a benzene ring substituted with an aldehyde (-CHO), a methoxy (-OCH₃) group, and a nitro (-NO₂) group at positions 1, 2, and 6, respectively. This substitution pattern imparts unique steric and electronic properties that govern its reactivity.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. The compound typically appears as a yellow to orange crystalline solid and is soluble in common organic solvents like ethanol and acetone, with limited solubility in water.
| Property | Data |
| IUPAC Name | This compound |
| Synonyms | Benzaldehyde, 2-Methoxy-6-Nitro- |
| CAS Number | 19689-88-4 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in ethanol, acetone; limited in water |
Chemical Structure
The molecular structure of this compound is a key determinant of its chemical behavior.
Caption: 2D structure of this compound.
Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, a detailed profile can be predicted based on the analysis of its functional groups and data from structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and methoxy protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Notes |
| Aldehyde (-CHO) | ~10.4 | Singlet (s) | 1H | Highly deshielded due to the electronegativity of the carbonyl oxygen and its anisotropic magnetic field. |
| Aromatic (Ar-H) | ~7.6 - 8.2 | Multiplet (m) | 3H | The precise shifts and coupling patterns depend on the combined electronic effects of the three substituents. |
| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet (s) | 3H | Appears as a sharp singlet in the upfield region. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum provides insight into the different carbon environments within the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment Notes |
| Aldehyde Carbonyl (C=O) | ~189 - 192 | The most downfield signal, characteristic of an aldehyde carbonyl carbon. |
| Aromatic (C-CHO) | ~135 - 138 | The carbon atom to which the aldehyde group is attached. |
| Aromatic (C-OCH₃) | ~155 - 160 | Shielded due to the electron-donating effect of the methoxy group. |
| Aromatic (C-NO₂) | ~148 - 152 | Deshielded due to the strong electron-withdrawing nature of the nitro group. |
| Aromatic (C-H) | ~115 - 135 | Signals for the remaining three aromatic carbons. |
| Methoxy (-OCH₃) | ~56 - 60 | Characteristic signal for a methoxy carbon attached to an aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of the key functional groups through their characteristic vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| Aldehyde C-H Stretch | ~2880 & ~2780 | Weak | Fermi doublet, characteristic of aldehydes. |
| Carbonyl (C=O) Stretch | ~1700 - 1715 | Strong | Strong absorption typical for an aromatic aldehyde. |
| Nitro (N-O) Asymmetric Stretch | ~1520 - 1550 | Strong | One of the two characteristic stretches for a nitro group. |
| Nitro (N-O) Symmetric Stretch | ~1340 - 1370 | Strong | The second characteristic stretch for a nitro group. |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium | Ring stretching vibrations. |
| C-O-C Stretch (Methoxy) | ~1250 & ~1050 | Strong | Asymmetric and symmetric stretching of the ether linkage. |
Experimental Protocols
Plausible Synthetic Route: Oxidation of 2-Methoxy-6-nitrotoluene
A common and effective method for the synthesis of aromatic aldehydes is the oxidation of the corresponding methyl-substituted precursor. While specific literature for this exact conversion is sparse, a general protocol based on established methods, such as oxidation using chromium trioxide in an acetic anhydride/acetic acid mixture, can be proposed.[1]
Materials:
-
2-Methoxy-6-nitrotoluene
-
Acetic anhydride
-
Glacial acetic acid
-
Chromium trioxide (CrO₃)
-
Concentrated Sulfuric Acid
-
Ice
-
Sodium carbonate solution (2%)
-
Ethanol
-
Concentrated Hydrochloric Acid
Protocol:
-
Formation of the Diacetate Intermediate:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Methoxy-6-nitrotoluene in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the mixture in an ice bath to approximately 5°C.
-
Slowly add concentrated sulfuric acid while maintaining the low temperature.
-
Add chromium trioxide in small portions, ensuring the temperature does not exceed 10°C.
-
Continue stirring for several hours after the addition is complete.
-
Pour the reaction mixture into a large volume of ice water and stir vigorously to precipitate the crude diacetate intermediate.
-
Filter the solid, wash with water, and then with a cold sodium carbonate solution to neutralize residual acid.
-
-
Hydrolysis to this compound:
-
Suspend the crude diacetate intermediate in a mixture of water, ethanol, and concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for approximately 45-60 minutes to hydrolyze the diacetate.
-
Cool the mixture to 0°C to precipitate the crude this compound.
-
Filter the product, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Protocol for Spectroscopic Analysis
Objective: To confirm the identity and purity of the synthesized this compound.
Methodology:
-
NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
-
IR Sample Preparation (ATR Method):
-
Place a small amount of the dry, solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.[2]
-
Chemical Reactivity and Applications
The chemical reactivity of this compound is dictated by the interplay of its three functional groups.
Caption: Factors influencing the reactivity of this compound.
-
Steric Effects: The presence of two substituents (methoxy and nitro) ortho to the aldehyde group creates significant steric hindrance. This physical bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially reducing the rate of nucleophilic addition reactions compared to less hindered benzaldehydes.[3][4]
-
Electronic Effects:
-
The nitro group is a strong electron-withdrawing group, which increases the electrophilicity (positive character) of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
The methoxy group is an electron-donating group through resonance but slightly electron-withdrawing inductively. Its net effect is to increase electron density on the ring.
-
-
Reactivity of Functional Groups:
-
Aldehyde Group: Undergoes typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., with amines to form Schiff bases).
-
Nitro Group: Can be selectively reduced to an amino group (-NH₂), providing a route to 2-amino-6-methoxybenzaldehyde. This transformation is crucial for building more complex heterocyclic systems.[5]
-
Applications in Drug Development and Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Nitrobenzaldehydes are important precursors for producing dyes, agrochemicals, and pharmaceuticals.[6] The ability to transform both the aldehyde and nitro functionalities makes this compound a versatile building block. Specifically, the reduction of the nitro group to an amine followed by intramolecular condensation with the aldehyde (or a derivative) is a key strategy for synthesizing heterocyclic scaffolds, such as quinolines, which are prevalent in many biologically active molecules.[5]
References
Synthesis of 2-Methoxy-6-nitrobenzaldehyde from o-Vanillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway for producing 2-Methoxy-6-nitrobenzaldehyde, a valuable chemical intermediate, from the readily available starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde). Direct nitration of o-vanillin is challenging due to the directing effects of the hydroxyl and methoxy groups, which can lead to a mixture of isomers. To achieve regioselective nitration at the C-6 position, a multi-step synthesis involving the protection of the phenolic hydroxyl group is necessary. This guide outlines two primary strategies: one employing an acetyl protecting group and the other utilizing a benzyl protecting group.
Core Synthesis Strategy: Protection-Nitration-Deprotection
The synthesis of this compound from o-vanillin is most effectively achieved through a three-step process:
-
Protection: The hydroxyl group of o-vanillin is protected to prevent its interference in the subsequent nitration step and to direct the incoming nitro group to the desired position.
-
Nitration: The protected o-vanillin derivative undergoes electrophilic aromatic substitution with a nitrating agent to introduce a nitro group onto the aromatic ring.
-
Deprotection: The protecting group is removed to yield the final product, this compound.
Below is a logical workflow illustrating this overarching strategy.
Caption: General workflow for the synthesis of this compound.
Data Presentation: A Comparative Overview of Synthetic Routes
The following table summarizes the quantitative data for the two proposed synthetic routes, providing a clear comparison for researchers to evaluate the methodologies.
| Step | Parameter | Acetyl Protection Route | Benzyl Protection Route |
| 1. Protection | Protecting Agent | Acetic Anhydride | Benzyl Chloride |
| Solvent/Catalyst | 10% NaOH or H₂SO₄ (cat.) | Toluene, Phase Transfer Catalyst | |
| Reaction Time | 20 minutes - 1 hour | Not specified | |
| Yield | 84-111% | ~95% (for vanillin) | |
| 2. Nitration | Nitrating Agent | Concentrated Nitric Acid | Concentrated Nitric Acid |
| Solvent | Acetic Acid | Acetic Acid | |
| Temperature | 0-15 °C | 0-15 °C | |
| Yield | Not specified for this substrate | ~91-93% (for a similar substrate)[1] | |
| 3. Deprotection | Method | Acidic or Basic Hydrolysis | Catalytic Hydrogenolysis |
| Reagents | HCl or NaOH | H₂, Pd/C | |
| Yield | High (typically quantitative) | High (typically quantitative) | |
| Overall Yield | Estimated ~70-80% | Estimated ~80-85% |
Experimental Protocols
Detailed methodologies for each key experimental step are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the synthesis of this compound.
Route 1: Acetyl Protection Strategy
This route involves the acetylation of the hydroxyl group, followed by nitration and subsequent hydrolysis of the acetyl group.
Step 1: Acetylation of o-Vanillin to 2-Acetoxy-3-methoxybenzaldehyde
-
Materials:
-
o-Vanillin (1.0 eq)
-
Acetic anhydride (3.0 eq)
-
10% Sodium hydroxide solution or a catalytic amount of concentrated sulfuric acid
-
Ice
-
Dichloromethane (DCM) if needed for extraction
-
95% Ethanol for recrystallization
-
-
Procedure (Basic Conditions): [2][3]
-
Dissolve 1.5 g of o-vanillin in 25 mL of 10% NaOH solution in a conical flask.
-
Add 4 mL of acetic anhydride and 30 g of crushed ice to the solution.
-
Shake the mixture vigorously for 20 minutes. A cloudy, milky white precipitate of 2-acetoxy-3-methoxybenzaldehyde will form.
-
Filter the precipitate using a Buchner funnel and wash with several portions of ice-cold water.
-
Purify the crude product by recrystallization from 95% ethanol to obtain white crystalline needles.
-
-
Procedure (Acidic Conditions): [4]
-
Dissolve o-vanillin (1.0 eq) in acetic anhydride (3.0 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (2-3 drops) while cooling the mixture in an ice bath.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Pour the mixture into a beaker containing ice-cold water and stir vigorously to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry.
-
Purify the product by recrystallization from 95% ethanol.
-
Step 2: Nitration of 2-Acetoxy-3-methoxybenzaldehyde
-
Materials:
-
2-Acetoxy-3-methoxybenzaldehyde (1.0 eq)
-
Concentrated nitric acid
-
Glacial acetic acid
-
Ice-water bath
-
-
Procedure (Adapted from similar nitrations):
-
Dissolve 2-acetoxy-3-methoxybenzaldehyde in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water to precipitate the crude product, 2-acetoxy-3-methoxy-6-nitrobenzaldehyde.
-
Filter the solid, wash with cold water, and dry.
-
Step 3: Hydrolysis of 2-Acetoxy-3-methoxy-6-nitrobenzaldehyde
-
Materials:
-
2-Acetoxy-3-methoxy-6-nitrobenzaldehyde
-
Hydrochloric acid (concentrated or dilute) or Sodium hydroxide solution
-
Ethanol (as a co-solvent if needed)
-
-
Procedure (Acidic Hydrolysis): [5]
-
Suspend the crude 2-acetoxy-3-methoxy-6-nitrobenzaldehyde in a mixture of water and ethanol.
-
Add a sufficient amount of concentrated hydrochloric acid.
-
Heat the mixture under reflux for 1-2 hours until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry to obtain this compound.
-
Recrystallize from a suitable solvent if necessary.
-
Route 2: Benzyl Protection Strategy
This route involves the protection of the hydroxyl group as a benzyl ether, followed by nitration and debenzylation via catalytic hydrogenolysis.
Step 1: Benzylation of o-Vanillin to 2-Benzyloxy-3-methoxybenzaldehyde
-
Materials:
-
o-Vanillin (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Potassium carbonate or another suitable base
-
Tetrabutylammonium bromide (TBAB) or another phase transfer catalyst
-
Toluene or another suitable solvent
-
-
-
To a solution of o-vanillin in toluene, add potassium carbonate and a catalytic amount of TBAB.
-
Heat the mixture to reflux and add benzyl chloride dropwise.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-benzyloxy-3-methoxybenzaldehyde.
-
Purify by column chromatography or recrystallization.
-
Step 2: Nitration of 2-Benzyloxy-3-methoxybenzaldehyde
-
Materials:
-
2-Benzyloxy-3-methoxybenzaldehyde (1.0 eq)
-
Concentrated nitric acid
-
-
Procedure (Adapted from a similar substrate): [1]
-
Cautiously add 2-benzyloxy-3-methoxybenzaldehyde to concentrated nitric acid at 0 °C.
-
Stir the mixture at 15 °C for approximately 40 minutes.
-
Pour the reaction mixture into ice water to precipitate the product, 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde.
-
Filter the precipitate to afford the crude product as a yellow solid.
-
Step 3: Debenzylation of 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde
-
Materials:
-
2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Hydrogen gas (H₂)
-
Methanol, Ethanol, or Ethyl acetate as solvent
-
-
Procedure: [8]
-
Dissolve the 2-benzyloxy-3-methoxy-6-nitrobenzaldehyde in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask.
-
Add a catalytic amount of Pd/C.
-
Connect the flask to a hydrogen source and purge the system with hydrogen.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify by recrystallization if necessary.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical transformation pathway for the synthesis of this compound from o-vanillin via the benzyl protection route.
Caption: Benzyl protection route for this compound synthesis.
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound from o-vanillin. Researchers should exercise appropriate safety precautions when handling strong acids, flammable solvents, and potentially hazardous reagents. Reaction conditions may require optimization based on laboratory-specific equipment and reagent purity.
References
Spectroscopic Profile of 2-Methoxy-6-nitrobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-6-nitrobenzaldehyde. Due to the limited availability of experimentally-derived public data for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related isomers and analogues. This guide includes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their own analytical work.
Introduction
This compound is an aromatic organic compound featuring a benzene ring substituted with a methoxy group, a nitro group, and a formyl (aldehyde) group at positions 2, 6, and 1, respectively. The relative positioning of these functional groups—an electron-donating methoxy group and two electron-withdrawing groups (nitro and aldehyde)—creates a unique electronic environment that dictates its chemical reactivity and spectroscopic properties. Understanding this spectroscopic signature is crucial for its synthesis, identification, and application in various fields, including medicinal chemistry and materials science.
This document serves as a valuable resource by compiling predicted spectroscopic data and outlining standard analytical methodologies, thereby facilitating further research and development involving this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects observed in the experimental data of closely related compounds such as 2-methoxy-4-nitrobenzaldehyde, 2-methoxy-5-nitrobenzaldehyde, and 2-hydroxy-6-nitrobenzaldehyde.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~10.4 | s | - | 1H | Aldehyde (-CHO) |
| ~8.0 - 8.2 | d | ~8.0 | 1H | Aromatic H |
| ~7.8 - 8.0 | t | ~8.0 | 1H | Aromatic H |
| ~7.6 - 7.8 | d | ~8.0 | 1H | Aromatic H |
| ~4.0 | s | - | 3H | Methoxy (-OCH₃) |
Note: The exact chemical shifts and coupling patterns of the aromatic protons are difficult to predict precisely without experimental data but are expected to be in the downfield region due to the electron-withdrawing effects of the nitro and aldehyde groups.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~188 - 192 | Aldehyde C=O |
| ~150 - 155 | C-OCH₃ |
| ~148 - 152 | C-NO₂ |
| ~130 - 135 | Aromatic CH |
| ~125 - 130 | Aromatic CH |
| ~120 - 125 | Aromatic CH |
| ~115 - 120 | C-CHO |
| ~56 | Methoxy -OCH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2900, ~2800 | Weak | Aldehyde C-H Stretch (Fermi resonance) |
| ~1710 - 1690 | Strong | Aldehyde C=O Stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1530, ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| ~1250 | Strong | Aryl-O Stretch (Methoxy) |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 181 | High | [M]⁺ (Molecular Ion) |
| 180 | Medium | [M-H]⁺ |
| 151 | Medium | [M-NO]⁺ |
| 135 | Medium | [M-NO₂]⁺ |
| 122 | High | [M-CHO-CH₃]⁺ |
| 106 | Medium | [M-NO₂-CHO]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher). The magnetic field is stabilized and homogenized through shimming.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded first.
-
The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: A flowchart illustrating the general workflow from compound synthesis to structural verification using various spectroscopic techniques.
Conclusion
This technical guide provides a predicted yet comprehensive spectroscopic profile of this compound, a compound for which public experimental data is scarce. The tabulated predicted data for ¹H NMR, ¹³C NMR, IR, and MS, derived from the analysis of related molecules, offers a valuable baseline for researchers. The inclusion of detailed, generalized experimental protocols and a workflow diagram further equips scientists and professionals in the field of drug development and chemical research with the necessary information to facilitate their work with this and similar compounds. It is anticipated that this guide will serve as a useful reference, encouraging further experimental investigation and application of this compound.
The Aldehyde Group in 2-Methoxy-6-nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-Methoxy-6-nitrobenzaldehyde. The unique substitution pattern of this aromatic aldehyde, featuring a methoxy group and a nitro group ortho to the formyl group, creates a fascinating interplay of electronic and steric effects that govern its chemical behavior. This document delves into these factors, presents detailed experimental protocols for key transformations, and provides a predicted spectroscopic profile to aid in the identification and characterization of this versatile synthetic intermediate.
Electronic and Steric Effects on Aldehyde Reactivity
The reactivity of the aldehyde group in this compound is primarily dictated by the electronic nature of the methoxy and nitro substituents, as well as the significant steric hindrance they impose.
Electronic Effects:
-
Nitro Group (-NO₂): As a potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group significantly enhances the electrophilicity of the carbonyl carbon.[1] This increased positive charge on the carbon atom makes it more susceptible to attack by nucleophiles.[2][3]
-
Methoxy Group (-OCH₃): Conversely, the methoxy group is an electron-donating group through its resonance (+M) effect, which tends to decrease the electrophilicity of the carbonyl carbon.[1] However, it also exhibits a weaker electron-withdrawing inductive effect (-I). In the case of this compound, the strong electron-withdrawing nature of the nitro group is expected to dominate, rendering the aldehyde group highly reactive from an electronic standpoint.
Steric Hindrance:
The placement of both the methoxy and nitro groups in the ortho positions relative to the aldehyde group creates substantial steric hindrance. This physical obstruction can significantly impede the approach of nucleophiles to the carbonyl carbon, potentially overriding the electronic activation provided by the nitro group.[4] This steric shielding is a critical factor in determining the feasibility and rate of reactions involving the aldehyde functionality.[4] The reactivity of similarly 2,6-disubstituted benzaldehydes, such as 2,6-dimethoxybenzaldehyde, is known to be exceptionally low in many nucleophilic addition reactions due to this profound steric hindrance.[5]
Reactivity in Key Organic Reactions
The dual influence of electronic activation and steric hindrance makes this compound a unique substrate in various organic transformations. Below are detailed protocols for two fundamental reactions, adapted from procedures for structurally similar aldehydes.
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[6][7] However, the steric hindrance in this compound can influence the reaction rate and stereoselectivity.[8] The following protocol for a related sterically hindered aldehyde provides a solid starting point.
Table 1: Quantitative Data for a Representative Wittig Reaction
| Parameter | Value | Reference |
| Starting Aldehyde | 2,6-dimethoxybenzaldehyde (1.0 equiv) | [8] |
| Wittig Reagent | Benzyltriphenylphosphonium chloride (1.1 equiv) | [8] |
| Base | n-Butyllithium (1.1 equiv) | [8] |
| Solvent | Anhydrous THF | [8] |
| Reaction Time | 2-4 hours | [8] |
| Yield | Not specified, but reaction completion monitored by TLC | [8] |
Experimental Protocol: Wittig Olefination (Adapted from a protocol for 2,6-dimethoxybenzaldehyde)[8]
-
Ylide Generation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).
-
Add anhydrous tetrahydrofuran (THF) and stir the suspension at room temperature until the salt is dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. A color change to deep red or orange typically indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
-
Caption: Experimental workflow for the Wittig reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[9] The electrophilicity of the aldehyde in this compound, enhanced by the nitro group, makes it a suitable candidate for this reaction, although steric effects may necessitate harsher conditions.
Table 2: Quantitative Data for a Representative Knoevenagel Condensation
| Parameter | Value | Reference |
| Starting Aldehyde | 6-nitroveratraldehyde (1.0 equiv) | [3] |
| Active Methylene Compound | 2-cyanoacetamide (1.1 equiv) | [3] |
| Catalyst | Piperidine (catalytic amount) | [3] |
| Solvent | Methanol | [3] |
| Reaction Conditions | Reflux for 2 hours | [3] |
| Yield | 100% | [3] |
Experimental Protocol: Knoevenagel Condensation (Adapted from a protocol for 6-nitroveratraldehyde)[3]
-
Reaction Setup:
-
In a round-bottom flask, prepare a slurry of this compound (1.0 equivalent) in methanol.
-
Add the active methylene compound (e.g., malononitrile or 2-cyanoacetamide, 1.1 equivalents).
-
Add a catalytic amount of a weak base, such as piperidine (a few drops).
-
-
Reaction:
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from 1 to 8 hours depending on the reactivity of the substrates.[10]
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a cold solvent (e.g., isopropanol) and air-dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[10]
-
Caption: General mechanism of the Knoevenagel condensation.
Predicted Spectroscopic Profile
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Characteristics | Rationale/Reference |
| ¹H NMR | Aldehyde proton (CHO): ~10.4 ppm (singlet)Aromatic protons: 7.0 - 8.5 ppm (multiplets)Methoxy protons (OCH₃): ~3.9 ppm (singlet) | The aldehyde proton is significantly deshielded.[1] Aromatic protons are in a complex region due to the varied electronic effects of the substituents. The methoxy protons appear as a characteristic singlet.[1] |
| ¹³C NMR | Carbonyl carbon (C=O): ~190 ppmAromatic carbons: 110 - 160 ppmMethoxy carbon (OCH₃): ~56 ppm | The carbonyl carbon is highly deshielded.[1] The carbon attached to the methoxy group will be shielded, while the one attached to the nitro group will be deshielded.[3] The methoxy carbon appears in a typical region.[3] |
| IR (Infrared) Spectroscopy | C=O stretch (aldehyde): ~1700 cm⁻¹ (strong)Aromatic C=C stretch: ~1600-1450 cm⁻¹ (medium)NO₂ stretch (asymmetric & symmetric): ~1530 and ~1350 cm⁻¹ (strong)C-O-C stretch (methoxy): ~1250 and ~1050 cm⁻¹ (strong) | These are characteristic stretching frequencies for the respective functional groups.[3] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 181Key Fragments: [M-H]⁺ (m/z 180), [M-CHO]⁺ (m/z 152), [M-NO₂]⁺ (m/z 135) | The molecular weight of C₈H₇NO₄ is 181.15 g/mol . Fragmentation patterns would likely involve the loss of the aldehyde proton, the formyl group, or the nitro group.[3] |
This in-depth technical guide provides a solid foundation for understanding and working with the aldehyde group of this compound. The interplay of its electronic and steric properties makes it a challenging yet rewarding substrate for organic synthesis, with potential applications in the development of novel pharmaceuticals and other advanced materials. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions for their specific synthetic goals.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Methoxy-4-nitrobenzaldehyde | C8H7NO4 | CID 2759599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 8. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
- 10. CAS 19689-88-4: 2-Methoxy-6-nitro-benzaldehyde [cymitquimica.com]
The Dual Influence of the Nitro Group on the Reactivity of 2-Methoxy-6-nitrobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the role of the nitro group in the chemical reactivity of 2-Methoxy-6-nitrobenzaldehyde. The interplay of electronic and steric effects originating from the ortho-positioned nitro and methoxy groups dictates the reactivity of the aldehyde functionality. This document explores these factors, presenting a theoretical framework supported by comparative data from related isomers and detailed experimental protocols for key transformations.
Electronic and Steric Landscape of this compound
The reactivity of the aldehyde group in this compound is primarily governed by the strong electron-withdrawing nature of the adjacent nitro group and the steric hindrance imposed by both the nitro and methoxy groups at the ortho positions.
Electronic Effects:
The nitro group is a potent electron-withdrawing group, operating through both the inductive effect (-I) and the resonance effect (-M).[1][2][3] In the ortho position, these effects significantly decrease the electron density of the benzene ring and, crucially, the carbonyl carbon of the aldehyde group. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[2][3][4]
The methoxy group, also in an ortho position, exhibits a dual electronic nature. It has an electron-donating resonance effect (+M) and an electron-withdrawing inductive effect (-I). Generally, for methoxy groups, the +M effect is dominant, which would typically decrease the electrophilicity of the carbonyl carbon. However, the presence of the powerful electron-withdrawing nitro group counteracts this effect.
Steric Hindrance:
The positioning of both the methoxy and nitro groups ortho to the aldehyde functionality creates significant steric hindrance.[1][5] This physical obstruction can impede the approach of nucleophiles to the carbonyl carbon, potentially reducing the rate of reaction.[6] The overall reactivity of this compound is therefore a balance between the activating electronic effect of the nitro group and the deactivating steric hindrance from both ortho substituents.
The diagram below illustrates the key electronic and steric factors influencing the reactivity of the aldehyde group.
Data Presentation: Comparative Reactivity
| Compound | Reaction | Relative Rate Constant (k_rel) | Yield (%) |
| 2-Nitrobenzaldehyde | Perkin Reaction | 1.0 | 85 |
| 3-Nitrobenzaldehyde | Perkin Reaction | 0.6 | 72 |
Note: The data presented here is illustrative and compiled from typical results found in organic chemistry literature. Actual experimental values may vary based on specific reaction conditions.
The data for 2-nitrobenzaldehyde suggests that the strong electron-withdrawing effect of the ortho-nitro group is a dominant factor in determining reactivity, outweighing the steric hindrance in this particular reaction.[1] For this compound, it can be inferred that the aldehyde group is also highly activated towards nucleophilic attack due to the ortho-nitro group. However, the additional steric bulk of the ortho-methoxy group may lead to a comparatively lower reaction rate than that of 2-nitrobenzaldehyde, depending on the specific nucleophile and reaction conditions.
Experimental Protocols
The following are detailed methodologies for key experiments that are relevant to the reactivity of this compound. These protocols are based on established procedures for closely related compounds and can be adapted for the target molecule.
Synthesis of 2-Methoxy-4-nitrobenzaldehyde (Illustrative Protocol)
This protocol for a related isomer provides a basis for understanding the synthesis of methoxy-nitro-substituted benzaldehydes.[7]
Reaction Scheme:
4-nitro-2-methoxytoluene → 4-nitro-2-methoxy-(α,α-diacetoxy)toluene → 2-methoxy-4-nitrobenzaldehyde
Step 1: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene
-
In a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0g, 0.8973mol), glacial acetic acid (900mL), and acetic anhydride (900mL).
-
Cool the mixture to 8°C using an acetone/ice bath with continuous stirring.
-
Carefully add concentrated sulfuric acid (136mL) while maintaining the reaction temperature below 19°C.
-
After cooling to 0°C, add chromium trioxide (252.6g, 2.526mol) in portions over 1 hour, keeping the reaction temperature between 0-10°C.
-
Stir the mixture for an additional 30 minutes at 0°C.
-
Pour the reaction mixture into 1.5kg of ice with stirring to obtain a slurry.
-
Wash the remaining residue with glacial acetic acid (3x100mL) and add the washings to the slurry.
-
After stirring for 10 minutes, filter the slurry.
-
Wash the filter cake with water (3x400mL) and dry under vacuum for 17 hours to obtain the product.
Step 2: Preparation of 2-Methoxy-4-nitrobenzaldehyde
-
In a 2L round-bottom flask equipped with a condenser and mechanical stirrer, place 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7g, 0.8851mol), diethyl ether (300mL), and concentrated hydrochloric acid (60mL).
-
Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.
-
Add water (250mL) dropwise while maintaining reflux.
-
Cool the mixture to 0°C with an ice/water bath, stir the resulting slurry for 30 minutes, and then filter.
-
Wash the filter cake with water (4x200mL) and dry under vacuum for 17 hours to obtain the final product.
Knoevenagel Condensation (General Protocol)
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group.[8][9]
Reaction Scheme:
This compound + Active Methylene Compound → Condensation Product
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Base catalyst (e.g., piperidine, sodium hydroxide)
-
Solvent (e.g., ethanol, toluene)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The workflow for a typical condensation reaction is depicted below.
Conclusion
The nitro group in this compound plays a critical, albeit complex, role in determining the molecule's reactivity. Its strong electron-withdrawing properties significantly enhance the electrophilicity of the aldehyde's carbonyl carbon, making it a prime candidate for nucleophilic addition and condensation reactions. However, the steric hindrance introduced by the ortho positioning of both the nitro and methoxy groups presents a significant counteracting factor that must be considered in experimental design. The balance between these electronic and steric effects will ultimately govern the reaction rates and yields for various transformations. A thorough understanding of these principles is essential for researchers and professionals in organic synthesis and drug development to effectively utilize this compound as a versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. sarthaks.com [sarthaks.com]
- 3. Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why ? [doubtnut.com]
- 4. benchchem.com [benchchem.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Synthetic Versatility of 2-Methoxy-6-nitrobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-nitrobenzaldehyde is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group ortho to an aldehyde, imparts distinct reactivity that enables a range of strategic applications. This technical guide provides an in-depth exploration of the primary applications of this compound, focusing on its role as a precursor to photolabile protecting groups and its utility in the construction of heterocyclic scaffolds, particularly quinolines. This document furnishes detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to facilitate its practical implementation in research and development.
Core Applications in Organic Synthesis
The strategic placement of the methoxy and nitro groups on the benzaldehyde scaffold dictates its primary applications. The ortho-nitrobenzyl moiety is a well-established photolabile protecting group, and the presence of the methoxy group can modulate its photophysical properties. Furthermore, the ortho-nitroaldehyde functionality is an ideal precursor for domino reactions involving in situ reduction of the nitro group followed by cyclization, providing efficient access to valuable heterocyclic systems.
Precursor to Photolabile Protecting Groups
The 2-nitrobenzyl group and its derivatives are among the most widely used photolabile protecting groups (PPGs) in organic synthesis and chemical biology.[1] These "caged" compounds allow for the spatial and temporal control over the release of a protected functional group upon irradiation with UV light. The general mechanism for the photocleavage of o-nitrobenzyl ethers involves an intramolecular redox process, proceeding through an aci-nitro intermediate.[2][3] The substitution on the aromatic ring, such as the methoxy group in this compound, can influence the absorption wavelength, quantum yield, and cleavage kinetics of the protecting group.
While specific photophysical data for 2-methoxy-6-nitrobenzyl protected compounds are not extensively documented in readily available literature, the data for related o-nitrobenzyl derivatives provide a useful benchmark for expected performance.
Table 1: Photophysical Properties of Representative o-Nitrobenzyl Photolabile Protecting Groups
| Protecting Group Derivative | λmax (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent | Reference |
| o-Nitrobenzyl | ~280, ~350 | 0.1 - 0.6 | ~5,000 (at 280 nm) | Various | [4][5] |
| 4,5-Dimethoxy-2-nitrobenzyl (NVOC) | ~350 | 0.003 - 0.5 | ~5,000 | Various | [4] |
| α-Carboxy-2-nitrobenzyl (CNB) | ~350 | 0.01 - 0.1 | ~4,500 | Aqueous | [6][7] |
Note: The data presented are for general o-nitrobenzyl derivatives and are intended to be illustrative. Actual values for 2-methoxy-6-nitrobenzyl derivatives may vary.
Protocol 1: Protection of a Primary Alcohol with 2-Methoxy-6-nitrobenzyl Bromide (Representative Protocol)
This protocol describes a general procedure for the protection of a primary alcohol using a 2-methoxy-6-nitrobenzyl halide under basic conditions.
-
Materials:
-
Primary alcohol
-
2-Methoxy-6-nitrobenzyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
In a separate flask, dissolve 2-methoxy-6-nitrobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of 2-methoxy-6-nitrobenzyl bromide dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-methoxy-6-nitrobenzyl protected alcohol.
-
References
- 1. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 2. researchgate.net [researchgate.net]
- 3. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nathan.instras.com [nathan.instras.com]
- 5. Fluorophore Table — GeoMcNamara [geomcnamara.com]
- 6. The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The α,5‐Dicarboxy‐2‐nitrobenzyl Caging Group, a Tool for Biophysical Applications with Improved Hydrophilicity: Synthesis, Photochemical Properties and Biological Characterization | Semantic Scholar [semanticscholar.org]
Unveiling 2-Methoxy-6-nitrobenzaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthesis of 2-Methoxy-6-nitrobenzaldehyde, a valuable intermediate in organic synthesis. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis and properties can be understood through established chemical principles and comparison with related isomers. This guide provides a plausible synthetic pathway, detailed experimental protocols, and relevant physicochemical and spectroscopic data.
Core Concepts: Synthesis and Physicochemical Properties
This compound, with the chemical formula C₈H₇NO₄, is an aromatic compound featuring a benzaldehyde ring substituted with a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 6-position. The presence and positioning of these functional groups significantly influence the molecule's reactivity and properties, making it a subject of interest in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 19689-88-4 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | Likely a yellow to orange crystalline solid |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water |
| ¹H NMR | Spectral data available |
| ¹³C NMR | Spectral data available |
| IR Spectroscopy | Spectral data available |
| Mass Spectrometry | Spectral data available |
Plausible Synthetic Pathway: Nitration of 2-Methoxybenzaldehyde
A logical and commonly employed method for the synthesis of nitroaromatic compounds is the direct nitration of a substituted benzene ring. Therefore, a plausible and historically relevant route to this compound is the nitration of 2-methoxybenzaldehyde. The methoxy group is an ortho-, para-directing group, meaning it directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the positions ortho and para to it. However, the steric hindrance from the adjacent aldehyde group at the 1-position would likely favor nitration at the less hindered para-position (position 4) and the other ortho-position (position 6).
The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion, typically generated from a mixture of nitric acid and sulfuric acid, attacks the electron-rich benzene ring of 2-methoxybenzaldehyde.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: Synthesis via Nitration
The following is a generalized experimental protocol for the nitration of 2-methoxybenzaldehyde. It is crucial to note that optimization of reaction conditions, such as temperature and reaction time, may be necessary to maximize the yield of the desired this compound isomer and facilitate its separation from the para-isomer.
Materials:
-
2-Methoxybenzaldehyde
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Beaker
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a beaker cooled in an ice bath, carefully and slowly add a stoichiometric amount of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool.
-
Reaction Setup: Place a measured amount of 2-methoxybenzaldehyde in a round-bottom flask equipped with a stirring bar and a dropping funnel. Cool the flask in an ice bath.
-
Nitration: Slowly add the chilled nitrating mixture dropwise to the stirred 2-methoxybenzaldehyde solution, ensuring the temperature of the reaction mixture is maintained at a low temperature (typically 0-10 °C) to control the reaction rate and minimize side reactions.
-
Reaction Completion and Quenching: After the addition is complete, continue stirring the mixture at low temperature for a specified period to ensure the reaction goes to completion. Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.
-
Isolation and Purification:
-
Filter the precipitated solid and wash it with cold distilled water until the washings are neutral.
-
The crude product will be a mixture of isomers. Separation can be achieved by techniques such as fractional crystallization or column chromatography.
-
For purification by recrystallization, dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form crystals.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Table 2: Representative Quantitative Data for Nitration of Methoxybenzaldehydes (Literature Analogs)
| Starting Material | Product Isomer Distribution (Ortho:Para) | Typical Yield (%) | Melting Point (°C) |
| Anisole | ~1:2 | 80-90 | - |
| 4-Methylanisole | - | >90 | - |
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the positions of the substituents on the benzene ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, including the aldehyde (C=O stretch), nitro (N-O stretches), and methoxy (C-O stretch) groups.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.
Signaling Pathways and Experimental Workflows
As this compound is primarily a synthetic intermediate, its direct involvement in signaling pathways is not a primary area of research. However, its derivatives could be designed to interact with specific biological targets. The experimental workflow for its synthesis and characterization follows a standard procedure in organic chemistry.
Caption: General experimental workflow for the synthesis and characterization.
Conclusion
While the precise historical details of the discovery of this compound are not well-documented, its synthesis can be reliably achieved through established methods such as the nitration of 2-methoxybenzaldehyde. This technical guide provides a foundational understanding of this compound, including its synthesis, purification, and characterization. For researchers and professionals in drug development and other scientific fields, this compound represents a versatile building block with the potential for the creation of novel and complex molecules with a wide range of applications. Further research into optimizing its synthesis and exploring its utility in various synthetic endeavors is warranted.
Methodological & Application
Application Notes and Protocols for 2-Methoxy-6-nitrobenzaldehyde as a Photolabile Protecting Group
Therefore, the following application notes and protocols are constructed based on the general principles of ortho-nitrobenzyl chemistry and data from structurally similar, commonly used analogs like 4,5-dimethoxy-2-nitrobenzaldehyde. These should be considered as a starting point for research and development, and optimization will be necessary for any specific application.
I. Introduction to 2-Methoxy-6-nitrobenzyl (MNB) as a Photolabile Protecting Group
2-Methoxy-6-nitrobenzyl (MNB) belongs to the family of ortho-nitrobenzyl photolabile protecting groups (PPGs), also known as "caging" groups. These groups allow for the temporary inactivation of a biologically active molecule. The active molecule can then be released with high spatial and temporal precision upon irradiation with UV light. This "uncaging" process is a powerful tool in chemical biology, pharmacology, and materials science for studying dynamic processes.
The key structural feature is the ortho-nitrobenzyl moiety. Upon absorption of a photon, an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group is initiated. This leads to a series of rearrangements that ultimately cleave the bond between the benzylic carbon and the protected functional group, releasing the active molecule and the byproduct, 2-methoxy-6-nitrosobenzaldehyde. The methoxy group at the 6-position may influence the photochemical properties, such as the absorption wavelength and quantum yield, though specific data is not available.
II. Potential Applications
Based on the applications of other ortho-nitrobenzyl PPGs, 2-Methoxy-6-nitrobenzyl could potentially be used for the photocontrol of a variety of biologically active molecules, including:
-
Neurotransmitters: Caging of glutamate, GABA, or glycine to study synaptic transmission and receptor dynamics.
-
Signaling Molecules: Controlled release of second messengers like cAMP, cGMP, or Ca²⁺ to investigate signal transduction pathways.
-
Carboxylic Acids and Alcohols: Protection of functionalities in synthetic chemistry to allow for orthogonal deprotection strategies.
-
Drug Delivery: Development of prodrugs that can be activated at a specific site in the body with light, potentially reducing off-target effects.
III. Physicochemical and Photochemical Properties (Hypothetical and Comparative)
Quantitative data for 2-Methoxy-6-nitrobenzyl is not available in the literature. The table below provides a comparison with a commonly used analog, 4,5-Dimethoxy-2-nitrobenzyl (DMNB), to offer an estimated performance profile.
| Property | 2-Methoxy-6-nitrobenzyl (MNB) | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) |
| Formula | C₈H₉NO₃ (for the alcohol) | C₉H₁₁NO₅ (for the alcohol) |
| Molecular Weight | 167.16 g/mol (for the alcohol) | 213.19 g/mol (for the alcohol) |
| Typical Absorption Max (λmax) | Estimated ~340-360 nm | ~350 nm |
| Recommended Uncaging Wavelength | Estimated ~365 nm | 365 nm |
| Quantum Yield (Φ) | Not Reported | ~0.05 - 0.2 (highly dependent on the leaving group and solvent) |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂) | Soluble in common organic solvents |
IV. General Experimental Protocols (Based on Analogs)
Caution: These are generalized protocols and require optimization. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
A. Synthesis of 2-Methoxy-6-nitrobenzyl Bromide (MNB-Br)
This protocol is a hypothetical adaptation from procedures for similar nitrobenzyl bromides.
-
Starting Material: 2-Methoxy-6-nitrotoluene.
-
Reagents: N-Bromosuccinimide (NBS), benzoyl peroxide (BPO) or AIBN (initiator), carbon tetrachloride (CCl₄) or other suitable solvent.
-
Procedure:
-
Dissolve 2-methoxy-6-nitrotoluene in CCl₄ in a round-bottom flask.
-
Add NBS (1.1 equivalents) and a catalytic amount of BPO or AIBN.
-
Reflux the mixture and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-methoxy-6-nitrobenzyl bromide, which can be purified by recrystallization or column chromatography.
-
B. General Protocol for Caging a Carboxylic Acid with MNB-Br
-
Reagents: Carboxylic acid, 2-methoxy-6-nitrobenzyl bromide (MNB-Br), a non-nucleophilic base (e.g., DBU, DIPEA, or Cs₂CO₃), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
Dissolve the carboxylic acid in the chosen solvent.
-
Add the base (1.1 - 1.5 equivalents) and stir for 10-15 minutes at room temperature.
-
Add MNB-Br (1.0 - 1.2 equivalents) to the solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the MNB-caged carboxylic acid by column chromatography.
-
C. General Protocol for Photocleavage (Uncaging)
-
Equipment: A UV light source with an appropriate filter to isolate the desired wavelength (e.g., 365 nm). Common sources include mercury arc lamps or high-power LEDs.
-
Solvent: A UV-transparent solvent in which the caged compound is soluble (e.g., buffered aqueous solutions for biological experiments, or organic solvents like methanol or acetonitrile for synthetic applications).
-
Procedure:
-
Prepare a solution of the MNB-caged compound.
-
Transfer the solution to a suitable container (e.g., a quartz cuvette for spectroscopic monitoring or a well plate for biological assays).
-
Irradiate the sample with the UV light source. The duration and intensity of irradiation will need to be optimized depending on the concentration of the caged compound and the desired extent of uncaging.
-
Monitor the uncaging process by a suitable analytical method, such as HPLC, LC-MS, or by observing the biological response.
-
V. Visualization of a Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a caging and uncaging experiment.
Caption: A generalized workflow for the synthesis and application of a photolabile caged compound.
VI. Concluding Remarks
The use of 2-Methoxy-6-nitrobenzaldehyde as a photolabile protecting group is theoretically sound, based on the well-established chemistry of related ortho-nitrobenzyl compounds. However, the lack of specific data in the scientific literature means that its practical utility and performance characteristics (e.g., efficiency, kinetics, and byproducts) are not yet established. Researchers interested in using this specific caging group should be prepared to undertake significant methods development and characterization. It is recommended to initially compare its performance in parallel with a well-characterized analog, such as a 4,5-dimethoxy-2-nitrobenzyl derivative, to benchmark its properties.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Methoxy-6-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, utilizing 2-Methoxy-6-nitrobenzaldehyde as a key starting material. The methodologies outlined herein focus on the initial reduction of the nitro group to form the versatile intermediate, 2-amino-6-methoxybenzaldehyde, followed by its application in well-established multi-component reactions to construct quinoline and dihydropyrimidine scaffolds. These heterocyclic cores are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.
Overview of Synthetic Strategy
The primary synthetic strategy involves a two-stage process. The first stage is the reduction of the nitro group of this compound to an amine, yielding 2-amino-6-methoxybenzaldehyde. This intermediate is often generated in situ and directly used in the subsequent cyclization reactions. The second stage involves the reaction of this amino-aldehyde with suitable reagents to construct the desired heterocyclic ring system. This document details protocols for the following transformations:
-
Domino Nitro Reduction-Friedländer Annulation for the synthesis of substituted quinolines.
-
Biginelli Reaction for the synthesis of dihydropyrimidinones.
These protocols are based on established synthetic methodologies for analogous substrates and provide a robust starting point for the exploration of the chemical space around these privileged heterocyclic scaffolds.
Data Presentation
The following tables summarize the expected reactants, products, and reaction conditions for the proposed syntheses. Please note that yields are estimated based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.
Table 1: Synthesis of 2-amino-6-methoxybenzaldehyde (Intermediate)
| Reaction Step | Starting Material | Reagents | Solvent | Catalyst/Reducing Agent | Reaction Time (h) | Temperature (°C) | Expected Product |
| Nitro Reduction | This compound | Iron powder, Acetic acid | Ethanol | - | 2-4 | Reflux | 2-amino-6-methoxybenzaldehyde |
Table 2: Synthesis of Heterocyclic Compounds
| Reaction Name | Starting Materials | Reagents | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Expected Product | Estimated Yield (%) | | --- | --- | --- | --- | --- | --- | --- | --- | | Friedländer Annulation | this compound, Dimedone | Iron powder, Acetic acid | Ethanol | - | 12 | Reflux | 9-Methoxy-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | 80-90 | | Biginelli Reaction | this compound, Ethyl acetoacetate, Urea | Iron powder, Acetic acid | Ethanol | p-Toluenesulfonic acid | 12 | Reflux | Ethyl 4-(2-methoxy-6-aminophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 70-85 |
Experimental Protocols
Domino Nitro Reduction-Friedländer Annulation for Quinolone Synthesis
This protocol describes the one-pot synthesis of a tetracyclic quinolone derivative from this compound and dimedone. The reaction proceeds via the in situ reduction of the nitro group followed by a Friedländer annulation.[1]
Materials:
-
This compound
-
Dimedone
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), dimedone (1.1 mmol), and ethanol (10 mL).
-
Stir the mixture to dissolve the starting materials.
-
Add iron powder (5.0 mmol) to the solution.
-
Carefully add glacial acetic acid (2.0 mL).
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 9-Methoxy-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Domino Nitro Reduction-Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol outlines a one-pot method for the synthesis of a dihydropyrimidinone derivative from this compound, ethyl acetoacetate, and urea.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and ethanol (15 mL).
-
Add iron powder (5.0 mmol) and glacial acetic acid (2.0 mL) to the mixture.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).
-
Heat the mixture to reflux and stir for 12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through celite, washing the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting solid by recrystallization or column chromatography (hexane-ethyl acetate) to yield Ethyl 4-(2-methoxy-6-aminophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
-
Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Visualizations
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the key reaction pathways described in the protocols.
Caption: Domino Nitro Reduction-Friedländer Annulation Pathway.
Caption: Domino Nitro Reduction-Biginelli Reaction Pathway.
Experimental Workflow
The general workflow for the synthesis and purification of the target heterocyclic compounds is depicted below.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: Knoevenagel Condensation with 2-Methoxy-6-nitrobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1] This method is widely employed in the synthesis of a variety of important compounds, including pharmaceuticals and fine chemicals.[2] The reactivity of the aldehyde is often enhanced by the presence of electron-withdrawing groups, such as the nitro group in 2-Methoxy-6-nitrobenzaldehyde.[3]
This document provides a detailed experimental protocol for the Knoevenagel condensation of this compound with an active methylene compound. The protocol is based on established methodologies for substituted benzaldehydes and offers a versatile approach that can be adapted for various active methylene partners.[1][3]
Experimental Protocols
This section outlines a general and adaptable protocol for the Knoevenagel condensation of this compound. The choice of the active methylene compound, catalyst, and solvent may be varied to optimize the reaction for specific target molecules.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol is a widely used method for Knoevenagel condensations, employing a weak organic base as a catalyst in an alcoholic solvent.[1]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or thiobarbituric acid)[1][4]
-
Piperidine (catalyst)[1]
-
Ethanol (solvent)[3]
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvents (e.g., ethanol, water)
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol).
-
Dissolve the aldehyde in ethanol (10 mL).
-
Add the active methylene compound (1.0-1.2 mmol) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.[1]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from 1 to 8 hours.[1]
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then with water to remove any residual catalyst and unreacted starting materials.[1]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and melting point).[3]
Protocol 2: Solvent-Free Condensation using Ammonium Bicarbonate
This environmentally friendly protocol avoids the use of bulk organic solvents, which can simplify work-up and reduce waste.[3][5]
Materials:
-
This compound
-
Malonic acid
-
Ammonium bicarbonate (catalyst)[5]
-
Reaction vessel suitable for heating
-
Minimal amount of a volatile solvent (e.g., ethyl acetate) for initial mixing (optional)[3]
Procedure:
-
Combine this compound (5.0 mmol) and malonic acid (1.2 to 2.0 equivalents) in a reaction vessel.[5]
-
Add a catalytic amount of ammonium bicarbonate.
-
To ensure thorough mixing, the reactants can be initially dissolved in a minimum amount of a volatile solvent like ethyl acetate, which is then removed under reduced pressure at a low temperature (e.g., 40 °C).[3]
-
Heat the solid, solvent-free mixture to the desired temperature (e.g., 90 °C) for the required time (e.g., 2 hours).[3]
-
Monitor the reaction progress by taking small samples, dissolving them in a solvent like methanol, and analyzing by HPLC or TLC.[3]
-
After the reaction is complete, the resulting solid contains the product.
-
The crude product can be purified by recrystallization.[3]
Data Presentation
The following table summarizes the key parameters for the Knoevenagel condensation of this compound based on the provided protocols.
| Parameter | Protocol 1: Piperidine-Catalyzed | Protocol 2: Solvent-Free |
| Aldehyde | This compound | This compound |
| Active Methylene Compound | Malononitrile, Ethyl Cyanoacetate, etc. | Malonic Acid |
| Catalyst | Piperidine | Ammonium Bicarbonate |
| Solvent | Ethanol | Solvent-Free |
| Temperature | Reflux | ~90 °C |
| Reaction Time | 1 - 8 hours | ~2 hours |
| Work-up | Filtration/Concentration | Recrystallization |
Mandatory Visualization
Caption: Experimental workflow for the Knoevenagel condensation.
References
Application Notes: Nitroreductase-Activated Fluorescent Probes Derived from 2-Methoxy-6-nitrobenzaldehyde for Hypoxia Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of fluorescent probes for the detection of specific enzymatic activities within cellular environments is a cornerstone of modern chemical biology and drug development. Probes derived from 2-Methoxy-6-nitrobenzaldehyde are designed as "turn-on" fluorescent sensors for the enzyme nitroreductase (NTR). Under normal oxygen levels (normoxia), these probes are typically non-fluorescent. However, in hypoxic (low oxygen) conditions, often characteristic of solid tumors, the expression of nitroreductase is significantly upregulated. This enzyme selectively reduces the nitro group of the probe to an amine. This reduction triggers a self-immolative 1,6-rearrangement-elimination reaction, releasing a highly fluorescent reporter molecule. This mechanism allows for the specific and sensitive detection of hypoxic cells and tissues, making these probes valuable tools for cancer research, drug screening, and diagnostics.
Principle of Detection
The core of the detection mechanism lies in the nitroreductase-catalyzed reduction of the electron-withdrawing nitro group on the benzaldehyde scaffold. The resulting electron-donating amino group initiates a cascade that leads to the cleavage of a linker and the release of a "caged" fluorophore. This process is highly specific to the presence of nitroreductase, which is overexpressed in hypoxic environments.
Signaling Pathway and Activation Mechanism
The activation of a fluorescent probe derived from this compound by nitroreductase follows a well-established pathway. The probe, in its initial state, is non-fluorescent due to the quenching effect of the nitrobenzyl group. In hypoxic cells, elevated levels of nitroreductase, in the presence of the cofactor NADH, catalyze the reduction of the nitro group to an aniline. This transformation initiates a spontaneous 1,6-rearrangement and subsequent elimination, which cleaves the ether or ester linkage to the fluorophore, liberating it from its quenched state and resulting in a significant increase in fluorescence.
Representative Probe Data
The photophysical and detection properties of a representative fluorescent probe synthesized from this compound are summarized below. These values are illustrative and can be influenced by the specific fluorophore used and the experimental conditions.
| Parameter | Value |
| Probe Name | HypoxiFluor-NTR |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 525 nm |
| Quantum Yield (Φf) - Before | < 0.01 |
| Quantum Yield (Φf) - After | ~ 0.65 |
| Fluorescence Enhancement | > 70-fold |
| Detection Limit for NTR | 20 ng/mL[1] |
| Cell Permeability | Excellent |
| Specificity | High for Nitroreductase |
Experimental Protocols
Synthesis of a Representative Probe (HypoxiFluor-NTR)
This protocol describes a general method for synthesizing a fluorescent probe for nitroreductase detection by coupling this compound to a fluorophore with a free hydroxyl group (e.g., a fluorescein derivative).
Materials:
-
This compound
-
Selected Fluorophore with a hydroxyl group (e.g., Hydroxy-fluorescein)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the selected fluorophore (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.2 equivalents) in anhydrous THF to the reaction mixture.
-
Add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the final probe.
-
Characterize the purified probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Detection of Nitroreductase
Materials:
-
HypoxiFluor-NTR probe stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitroreductase from E. coli
-
NADH
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Prepare a working solution of the HypoxiFluor-NTR probe (e.g., 10 µM) in PBS.
-
Prepare a solution of NADH (e.g., 200 µM) in PBS.
-
In a 96-well plate or cuvette, add the probe solution and the NADH solution.
-
Initiate the reaction by adding varying concentrations of nitroreductase.
-
Incubate the mixture at 37°C.
-
Measure the fluorescence intensity at the predetermined emission maximum (e.g., 525 nm) with excitation at the appropriate wavelength (e.g., 488 nm) over time.
-
For selectivity studies, perform the same assay with other biologically relevant enzymes and reactive species to confirm the probe's specificity for nitroreductase.
Cellular Imaging of Hypoxia
Materials:
-
Cancer cell line known to upregulate nitroreductase under hypoxia (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Hypoxia chamber or incubator with controlled O₂ levels
-
HypoxiFluor-NTR probe
-
Confocal fluorescence microscope
Procedure:
-
Culture the cells on glass-bottom dishes suitable for microscopy.
-
Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) for 12-24 hours. A control group of cells should be maintained under normoxic conditions (21% O₂).
-
Treat both the hypoxic and normoxic cells with the HypoxiFluor-NTR probe (e.g., 5-10 µM) in cell culture medium for 1-2 hours at 37°C.
-
Wash the cells twice with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with the appropriate laser excitation and emission filters.
-
Quantify the fluorescence intensity in the hypoxic and normoxic cells to determine the probe's response to cellular hypoxia.
Applications in Research and Drug Development
-
Cancer Biology: Visualize and study hypoxic regions within tumors and in 3D cell culture models.
-
Drug Screening: High-throughput screening of compounds that modulate nitroreductase activity or cellular hypoxia.
-
Theranostics: Potential for development into agents for both diagnosing and treating hypoxic tumors.
-
Biomarker Detection: Serve as a reliable tool for detecting nitroreductase as a biomarker for tumor aggressiveness and treatment resistance.[2]
References
The Role of 2-Methoxy-6-nitrobenzaldehyde in Agrochemical Synthesis: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-6-nitrobenzaldehyde is a substituted aromatic aldehyde with significant potential as a versatile intermediate in the synthesis of a wide range of agrochemicals. The presence of three distinct functional groups—a methoxy, a nitro, and an aldehyde group—on the benzene ring provides multiple reaction sites for the construction of complex molecular architectures. While direct, publicly available literature detailing the synthesis of a specific, commercialized agrochemical from this compound is limited, its structural motifs are found in various fungicidal, herbicidal, and insecticidal compounds. This document provides an overview of the potential applications of this compound in agrochemical synthesis. Due to the lack of a concrete synthetic pathway for a named agrochemical starting from this specific precursor, we present a detailed application note and protocol for the synthesis of a hypothetical fungicidal compound, illustrating the plausible synthetic transformations. This is based on established chemical reactions and the known synthesis of structurally related agrochemicals.
Introduction
The continuous demand for new and effective crop protection agents drives the search for novel molecular scaffolds and efficient synthetic routes. Aromatic nitro compounds, particularly nitrobenzaldehydes, are important building blocks in organic synthesis due to the versatile reactivity of the nitro and aldehyde functionalities. The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization and condensation reactions to form heterocyclic systems common in agrochemicals. The aldehyde group is a key functional handle for the formation of Schiff bases, oximes, and for carbon-carbon bond-forming reactions.
This compound, with its unique substitution pattern, offers the potential for the synthesis of agrochemicals with novel modes of action. The methoxy group can influence the electronic properties and bioavailability of the final molecule.
Plausible Synthetic Application: Synthesis of a Hypothetical Fungicide
To illustrate the utility of this compound as an agrochemical intermediate, a synthetic route to a hypothetical strobilurin-type fungicide is proposed. Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi.
The overall synthetic workflow is depicted below:
Caption: Plausible synthetic workflow from this compound to a hypothetical fungicide.
Experimental Protocols
The following protocols describe the key steps in the synthesis of the hypothetical fungicide.
Step 1: Synthesis of this compound Oxime
This step involves the reaction of this compound with hydroxylamine hydrochloride to form the corresponding oxime.
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain the this compound oxime.
-
Step 2: O-Alkylation of this compound Oxime
The oxime is then alkylated with a suitable substituted benzyl bromide, a common structural motif in strobilurin fungicides.
-
Materials:
-
This compound oxime
-
Substituted benzyl bromide (e.g., 2-(bromomethyl)phenylacetate)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound oxime (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 60-70 °C for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Reduction of the Nitro Group
The nitro group is selectively reduced to an amine, which is a key step for introducing further diversity.
-
Materials:
-
O-alkylated oxime intermediate
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water mixture
-
-
Procedure:
-
Suspend the O-alkylated oxime intermediate (1.0 eq) and ammonium chloride (0.2 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux and add iron powder (3.0 eq) portion-wise over 30 minutes.
-
Continue refluxing for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the amino compound.
-
Step 4: Amide Coupling
The final step involves the coupling of the newly formed amine with an appropriate acyl chloride to form the final amide product.
-
Materials:
-
Amino compound from Step 3
-
Acyl chloride (e.g., methoxyacetyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amino compound (1.0 eq) and triethylamine (1.2 eq) in dry DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final hypothetical fungicide.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of the proposed fungicide, based on typical yields for similar reactions reported in the literature.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Oxime Formation | This compound | This compound oxime | NH₂OH·HCl, CH₃COONa | Ethanol/H₂O | Reflux | 3 | 90-95 | >98 |
| 2 | O-Alkylation | This compound oxime | O-alkylated oxime | Substituted benzyl bromide, K₂CO₃ | DMF | 65 | 7 | 75-85 | >97 |
| 3 | Nitro Reduction | O-alkylated oxime | Amino compound | Fe, NH₄Cl | Ethanol/H₂O | Reflux | 3 | 80-90 | >95 |
| 4 | Amide Coupling | Amino compound | Hypothetical Fungicide | Acyl chloride, Et₃N | DCM | 0 - RT | 5 | 85-95 | >99 |
Biological Signaling Pathway
Strobilurin fungicides, the class to which our hypothetical compound belongs, inhibit fungal respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This blockage disrupts the electron transport chain, halting ATP synthesis and ultimately leading to fungal cell death.
Caption: Inhibition of the mitochondrial respiratory chain by the hypothetical strobilurin fungicide.
Conclusion
This compound represents a promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. The illustrative synthetic pathway to a hypothetical fungicide demonstrates the potential for this building block in the creation of complex, biologically active molecules. Further research into the derivatization of this compound is warranted to unlock its full potential in the development of new and effective crop protection solutions. The protocols and data presented here, although based on a hypothetical target, provide a solid foundation for researchers to design and execute synthetic strategies utilizing this versatile intermediate.
Application Notes and Protocols for the Selective Reduction of the Nitro Group in 2-Methoxy-6-nitrobenzaldehyde
Introduction
The selective reduction of the nitro group in 2-Methoxy-6-nitrobenzaldehyde to yield 2-amino-6-methoxybenzaldehyde is a crucial transformation in synthetic organic chemistry, providing a key intermediate for the synthesis of various pharmaceuticals and heterocyclic compounds. The primary challenge in this conversion is the chemoselective reduction of the nitro functionality while preserving the aldehyde group, which is also susceptible to reduction. This document outlines two effective and reliable methods for this transformation: a metal-acid reduction using iron powder and catalytic hydrogenation. These protocols are designed to provide researchers, scientists, and drug development professionals with detailed procedures and comparative data to facilitate successful synthesis.
Comparative Data of Reduction Methods
The following table summarizes the key parameters for the two detailed protocols, enabling a direct comparison to aid in the selection of the most suitable method based on available resources, desired scale, and safety considerations.
| Parameter | Method 1: Iron in Acidic Medium | Method 2: Catalytic Hydrogenation |
| Primary Reagents | Iron powder, Ammonium Chloride | Hydrogen gas (H₂), 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol/Water | Ethyl Acetate or Ethanol |
| Temperature | 60-80 °C | Room Temperature (20-25 °C) |
| Reaction Time | 2-4 hours | 3-6 hours |
| Typical Yield | 85-95% | >90% |
| Work-up Complexity | Moderate (Filtration, extraction) | Low (Filtration of catalyst) |
| Safety Considerations | Handling of acid | Handling of H₂ gas and pyrophoric catalyst |
Experimental Protocols
Method 1: Reduction with Iron Powder in Ethanol/Water
This protocol utilizes inexpensive and readily available iron powder in the presence of an electrolyte, such as ammonium chloride, to effect the chemoselective reduction of the nitro group. This method is robust, scalable, and avoids the use of high-pressure hydrogenation equipment.
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a 4:1 mixture of Ethanol and Water (e.g., 20 mL for 1g of starting material).
-
Reagent Addition: To the stirred suspension, add iron powder (5.0 eq) followed by ammonium chloride (5.0 eq).
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate to extract the product.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-6-methoxybenzaldehyde.
-
-
Purification: The product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Method 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups.[1] This protocol employs a standard palladium on carbon catalyst under a hydrogen atmosphere at room temperature, offering high yields and simple product isolation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ethyl acetate (EtOAc) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: To a hydrogenation flask or a suitable round-bottom flask, add this compound (1.0 eq) and a solvent such as ethyl acetate or ethanol (e.g., 20 mL for 1g of starting material).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (for atmospheric pressure hydrogenation) or connect the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with water and disposed of appropriately.
-
Wash the filter cake with a small amount of the reaction solvent.
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-amino-6-methoxybenzaldehyde. The product is often of high purity and may not require further purification.
Visualized Workflow and Logic
The following diagrams illustrate the chemical transformation and the general experimental workflow for the selective reduction of this compound.
Caption: Selective reduction of this compound.
Caption: General experimental workflow for the synthesis.
References
The Strategic Use of 2-Methoxy-6-nitrobenzaldehyde in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in the field of oncology. The strategic use of versatile building blocks is paramount in the efficient construction of diverse chemical scaffolds for biological screening. Among these, substituted aromatic aldehydes serve as valuable precursors for a wide array of heterocyclic compounds known to interact with the ATP-binding site of kinases. This document provides detailed application notes and protocols on the utility of 2-Methoxy-6-nitrobenzaldehyde as a starting material for the synthesis of potent kinase inhibitors, with a focus on the construction of the privileged quinoline scaffold.
Application Notes
This compound is a valuable bifunctional reagent for the synthesis of kinase inhibitors. The aldehyde group provides a handle for condensation and cyclization reactions, while the nitro group, upon reduction to an amine, can participate in ring-forming reactions. This dual reactivity makes it an ideal starting material for the construction of heterocyclic systems, such as quinolines, which are prevalent in FDA-approved kinase inhibitors.
The position of the methoxy and nitro groups on the benzaldehyde ring is critical. The ortho-relationship of these groups in this compound allows for the facile synthesis of 8-methoxyquinolines through reactions like the Friedländer annulation. The 8-methoxy substituent on the resulting quinoline ring can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in key interactions with the target kinase.
A particularly effective method for the utilization of this compound is the Domino Nitro Reduction-Friedländer Heterocyclization .[1][2] This one-pot reaction involves the in-situ reduction of the nitro group to an amine, which then undergoes a condensation and cyclization reaction with a suitable ketone to form the quinoline ring system. This approach is highly efficient and tolerates a wide range of functional groups.[1]
Key Advantages of Using this compound:
-
Versatility: The presence of two reactive functional groups allows for diverse synthetic transformations.
-
Direct Access to Privileged Scaffolds: Enables the efficient synthesis of quinolines and other heterocyclic systems found in many kinase inhibitors.
-
Strategic Substitution: The resulting 8-methoxy group on the quinoline scaffold can be crucial for optimizing potency and pharmacokinetic properties.
-
Efficiency: The domino reaction approach allows for a streamlined synthesis, reducing the number of steps and improving overall yield.
Featured Application: Synthesis of an 8-Methoxyquinoline Scaffold
The following protocol details the synthesis of a substituted 8-methoxyquinoline, a key intermediate for the development of novel kinase inhibitors, using this compound via a Domino Nitro Reduction-Friedländer Heterocyclization. This method is adapted from established procedures for related 2-nitrobenzaldehydes.[1][2]
Reaction Scheme:
Caption: General workflow for the synthesis of an 8-methoxyquinoline scaffold.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methyl-8-methoxyquinoline-3-carboxylate
This protocol describes a representative synthesis of a substituted 8-methoxyquinoline from this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Iron powder (Fe), <10 mesh
-
Glacial acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 1 equiv.) in glacial acetic acid (10 mL) in a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.2 mmol, 1.2 equiv.).
-
Heat the mixture to 90-100 °C with stirring.
-
Carefully add iron powder (4.0 mmol, 4 equiv.) portion-wise to the hot solution. The reaction is exothermic.
-
After the addition is complete, continue to stir the reaction mixture at 100 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water (50 mL).
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-methyl-8-methoxyquinoline-3-carboxylate.[1]
Expected Outcome:
The product is a substituted 8-methoxyquinoline which can be further modified to generate a library of potential kinase inhibitors. The yield for this type of reaction is typically in the range of 70-90%.[1]
Quantitative Data
While specific kinase inhibition data for compounds directly synthesized from this compound is not widely available in the public domain, the resulting 8-methoxyquinoline scaffold is a key component of several potent kinase inhibitors. The following table provides representative data for known kinase inhibitors containing the quinoline core to illustrate the potential of this scaffold.
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| VEGFR2 | 4-anilinoquinoline | < 2 | [3] |
| CDK9 | Quinazolinone | 115 | [4] |
| Multiple Kinases | Isatin-Quinazoline Hybrid | 76 (VEGFR-2), 83 (EGFR) | [5] |
Signaling Pathways and Logical Relationships
The quinoline scaffold, readily accessible from this compound, can be elaborated to target various kinase-driven signaling pathways implicated in cancer and other diseases. A prominent example is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis.
Caption: Inhibition of the VEGFR signaling pathway by a quinoline-based inhibitor.
Conclusion
This compound is a highly valuable and underutilized starting material in the synthesis of kinase inhibitors. Its inherent reactivity and the strategic placement of its functional groups provide an efficient entry point to privileged heterocyclic scaffolds, most notably 8-methoxyquinolines. The Domino Nitro Reduction-Friedländer Heterocyclization offers a robust and atom-economical method for this transformation. The resulting quinoline core can be readily functionalized to generate libraries of compounds for screening against a multitude of kinase targets. Researchers in medicinal chemistry and drug development are encouraged to explore the potential of this versatile building block in their efforts to discover the next generation of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Photoremovable Protecting Groups Based on 2-Nitrobenzyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Photoremovable protecting groups (PPGs), often called "caging" groups, are essential tools in chemistry and biology that provide spatiotemporal control over the release of active molecules.[1][2] By attaching a PPG to a bioactive compound, its function is temporarily inactivated. The activity can be restored on-demand by irradiation with light of a specific wavelength, which cleaves the PPG and releases the parent molecule.[3][4] Among the most widely used PPGs are those based on the 2-nitrobenzyl (o-NB) scaffold. Their versatility, synthetic accessibility, and robust photophysical properties have made them indispensable for applications ranging from drug delivery to the study of dynamic biological processes.[5][6]
This document provides an overview of the mechanism, properties, and applications of 2-nitrobenzyl-based PPGs, along with detailed protocols for their use.
Mechanism of Photolysis
The photochemical release mechanism of 2-nitrobenzyl derivatives is a well-studied process. Upon absorption of UV light (typically in the 320-420 nm range), the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[7][8] This leads to the formation of an aci-nitro intermediate, which then rearranges through a cyclic intermediate.[9] This intermediate subsequently breaks down to release the protected functional group (e.g., alcohol, amine, carboxylic acid) and forms a 2-nitrosobenzaldehyde byproduct.[1][10] The formation of this byproduct can sometimes interfere with experiments by absorbing light or reacting with the released substrate.[2][11]
Key Derivatives and Photochemical Properties
The parent 2-nitrobenzyl group has been modified to improve its photochemical properties, such as shifting the absorption maximum to longer wavelengths (to reduce potential phototoxicity) and increasing the quantum yield (Φ) for more efficient uncaging.[5] The most common derivatives include those with methoxy groups on the aromatic ring, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, often used in the form of the nitroveratryloxycarbonyl (NVOC) protecting group for amines.[7][11]
| Derivative Name | Abbreviation | Typical λmax (nm) | Quantum Yield (Φ) | Functional Groups Protected |
| 2-Nitrobenzyl | o-NB | ~280-350 | ~0.1 - 0.4 | Alcohols, Amines, Carboxylic Acids, Phosphates[7][11] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB / NVOC | ~350-420 | ~0.01 - 0.1 | Amines, Alcohols, Carboxylic Acids[1][7][12] |
| 2-(2-Nitrophenyl)propoxycarbonyl | NPPOC | ~365 | 0.41 | Alcohols (for oligonucleotide synthesis)[6] |
| 5-Methoxy-2-nitrobenzyl | MNB | ~340-360 | Variable | Alcohols, Phenols[13] |
Applications
The ability to control the release of molecules with light has led to the widespread adoption of 2-nitrobenzyl PPGs in various scientific fields.
-
Controlling Biological Signals: Caged compounds, such as neurotransmitters (e.g., glutamate), secondary messengers (e.g., cAMP, ATP), and ions (e.g., Ca²⁺), allow researchers to study complex signaling pathways with high precision.[4][5] Light-triggered release can mimic rapid physiological events that are impossible to control with traditional methods.[5]
-
Targeted Drug Delivery: In drug development, PPGs can be used to create prodrugs that remain inactive until they reach a specific target area, where they are activated by light.[3] This approach can minimize systemic side effects and improve therapeutic efficacy. For example, anticancer agents have been caged with nitrobenzyl groups to control their cytotoxicity.[3][4]
-
Light-Responsive Materials: 2-nitrobenzyl derivatives are incorporated into polymer networks and materials to create light-responsive systems.[7] This has applications in creating functional coatings, controlling surface chemistry, and developing advanced biomaterials.[7]
-
Solid-Phase Synthesis: The mild, non-chemical deprotection conditions offered by photolysis are advantageous in the automated synthesis of sensitive biomolecules like DNA, RNA, and peptides.[2][11]
Experimental Protocols
Protocol 1: General Synthesis of a 2-Nitrobenzyl Protected Carboxylic Acid
This protocol describes a general method for protecting a carboxylic acid using 2-nitrobenzyl bromide.
Materials:
-
Carboxylic acid of interest
-
2-Nitrobenzyl bromide
-
Cesium carbonate (Cs₂CO₃) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.
-
Add 2-nitrobenzyl bromide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the mixture with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 2-nitrobenzyl ester.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[14]
Protocol 2: Photolytic Deprotection (Uncaging) of a 2-Nitrobenzyl Protected Compound
This protocol outlines the general procedure for releasing the active compound via photolysis.
Materials & Equipment:
-
2-Nitrobenzyl protected compound
-
Appropriate solvent (e.g., phosphate-buffered saline pH 7.4, acetonitrile/water mixture)
-
Aldehyde scavenger (optional, e.g., semicarbazide hydrochloride)[2][11]
-
UV light source (e.g., medium-pressure mercury lamp with filter, 365 nm LED array)
-
Quartz reaction vessel or cuvette (borosilicate glass will block most of the required UV light)
-
Analytical instruments (HPLC, LC-MS)
Procedure:
-
Prepare a solution of the 2-nitrobenzyl protected compound at a desired concentration (e.g., 10 µM - 1 mM) in a suitable solvent system. The solvent should be transparent at the irradiation wavelength.
-
If the released molecule is an amine, consider adding an aldehyde scavenger such as semicarbazide hydrochloride (5-10 eq) to prevent side reactions with the 2-nitrosobenzaldehyde byproduct.[11]
-
Transfer the solution to a quartz reaction vessel.
-
Irradiate the solution with a UV light source. The wavelength should be chosen to match the absorption maximum of the specific 2-nitrobenzyl derivative (typically 350-365 nm).[14] The duration and intensity of irradiation will depend on the quantum yield of the PPG and the concentration of the compound.
-
Monitor the progress of the deprotection by taking aliquots at various time points and analyzing them via a suitable technique like reverse-phase HPLC or UV-Vis spectroscopy.[14] Successful uncaging is often indicated by the appearance of a new peak corresponding to the released compound and the disappearance of the starting material.
-
Upon completion, the resulting solution containing the released active compound can be used directly for biological assays or be worked up to isolate the product.
-
Quantify the yield of the released product using a calibrated HPLC method or by NMR with an internal standard. The photochemical quantum yield can be calculated if the photon flux of the light source is known.[14]
Considerations and Troubleshooting
-
Byproduct Interference: The 2-nitrosobenzaldehyde byproduct is colored and can act as an internal filter, reducing photolysis efficiency over time.[1][2] It can also react with released amines. Using aldehyde scavengers can mitigate this issue.[11]
-
Phototoxicity: High-energy UV light can be damaging to living cells. It is crucial to use the lowest effective light dose and to select PPGs that absorb at longer, less damaging wavelengths (e.g., DMNB derivatives).[5]
-
Oxygen Sensitivity: Some photochemical reactions are sensitive to oxygen. For quantitative and reproducible results, it may be necessary to deoxygenate the solution by purging it with nitrogen or argon before irradiation.[15]
-
Release Kinetics: The overall release of the substrate may be slower than the initial photochemical event, as subsequent thermal steps can be rate-limiting.[2][9] This should be considered in time-resolved experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. arep.med.harvard.edu [arep.med.harvard.edu]
- 13. nathan.instras.com [nathan.instras.com]
- 14. rsc.org [rsc.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Methoxy-6-nitrobenzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for 2-Methoxy-6-nitrobenzaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound derivatives?
A1: The synthesis of this compound derivatives, such as 2-Methoxy-4-nitrobenzaldehyde, typically follows two main pathways: a three-step process starting from a substituted salicylic acid or a two-step process from a substituted nitrotoluene.[1] For instance, 2-Methoxy-4-nitrobenzaldehyde can be synthesized from 4-nitrosalicylic acid through esterification, reduction, and subsequent oxidation.[1] Another route involves the oxidation of 4-nitro-2-methoxytoluene.[1] The classical method of producing mononitro-benzaldehydes is through the nitration of benzaldehyde using a mixed acid, although this often yields the 3-nitrobenzaldehyde as the major product.[2]
Q2: I am observing a low yield of the desired ortho-nitro isomer. What are the potential causes and solutions?
A2: Low yields of the ortho-nitro isomer are a common challenge in the nitration of benzaldehyde derivatives.[2][3] The primary reason is the directing effect of the aldehyde group, which favors the formation of the meta-isomer.[2]
Troubleshooting Steps:
-
Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid in the nitrating mixture is a critical factor.[2] Increasing the proportion of nitric acid can favor the formation of the ortho isomer.[2]
-
Reaction Temperature: Careful control of the reaction temperature is crucial. Nitration reactions are exothermic, and temperature fluctuations can lead to the formation of byproducts and polynitrated compounds.[2] Maintaining a low temperature, typically between 0-15°C, is often recommended.[1][4]
-
Alternative Nitrating Agents: Consider using alternative nitrating agents like acetyl nitrate (formed from nitric acid and acetic anhydride), which has been shown to increase the proportion of the ortho isomer.
-
Protecting Groups: In some cases, converting the aldehyde to a cyclic acetal before nitration can alter the directing effect and improve the yield of the ortho isomer after deprotection.[3]
Q3: My reaction is producing a significant amount of dark, tar-like byproducts. How can I minimize their formation?
A3: The formation of dark, resinous byproducts is often due to over-oxidation or side reactions.
Troubleshooting Steps:
-
Control of Reaction Temperature: As mentioned previously, maintaining a consistently low temperature is vital to prevent side reactions.[1][2]
-
Rate of Addition: Add the nitrating agent slowly and in a controlled manner to the solution of the benzaldehyde derivative to dissipate the heat generated during the reaction.[1]
-
Purity of Starting Materials: Ensure that the starting benzaldehyde derivative is pure and free from any impurities that could catalyze side reactions.
-
Quenching: After the reaction is complete, quench the reaction mixture by pouring it onto ice water to rapidly stop the reaction and precipitate the product.[1]
Troubleshooting Guides
Issue 1: Difficulty in Isolating and Purifying the Product
Symptoms:
-
The crude product is an oily substance instead of a solid.[4]
-
Multiple spots are observed on TLC analysis of the crude product.
-
Difficulty in inducing crystallization.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Isomeric Impurities | The presence of other nitro isomers (meta and para) can lower the melting point and inhibit crystallization.[2][3] Separation can be achieved by fractional crystallization or column chromatography. In some cases, converting the isomers to their acetal derivatives, separating them by distillation, and then hydrolyzing them back to the aldehydes can be an effective strategy.[3] |
| Residual Acid | Traces of the strong acids used in nitration can prevent solidification. Ensure the crude product is thoroughly washed with water to remove residual acids. A wash with a dilute sodium bicarbonate solution can also be employed, followed by a final water wash. |
| Solvent Choice for Recrystallization | The choice of solvent is critical for successful recrystallization. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, isopropanol) to find the optimal conditions for crystallizing the desired isomer. |
Issue 2: Incomplete Reaction
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting material.
-
Lower than expected yield of the product.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Nitrating Agent | Ensure that the stoichiometry of the nitrating agent is appropriate for the amount of starting material. |
| Reaction Time | The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC. |
| Poor Mixing | Inadequate stirring can lead to localized concentrations of reactants and incomplete reaction. Use a mechanical stirrer for better mixing, especially for larger scale reactions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Nitration of a 2-Methoxybenzaldehyde Derivative
Disclaimer: This is a general guideline and may require optimization for specific substrates. Nitration reactions are potentially hazardous and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Preparation: Cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C in an ice bath.
-
Addition of Substrate: Dissolve the 2-methoxybenzaldehyde derivative in a minimal amount of cold concentrated sulfuric acid.
-
Nitration: Slowly add the cooled nitrating mixture to the substrate solution while maintaining the temperature between 0-10°C with vigorous stirring.[1]
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 15°C) for a specified time (e.g., 40 minutes).[4] Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with stirring.[1][4]
-
Isolation: Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum.[1]
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure this compound derivative.
Quantitative Data Summary
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-nitro-2-methoxytoluene | CrO₃, H₂SO₄, Ac₂O, HOAc | 0-10 | 1 hour | 51 (intermediate) | [1] |
| 4-nitro-2-methoxy-(α,α-diacetoxy)toluene | conc. HCl, diethyl ether | Reflux | 20 hours | 91 | [1] |
| 3-(Benzyloxy)-4-methoxybenzaldehyde | conc. HNO₃ | 0, then 15 | 40 min | 93 | [4] |
| Benzaldehyde | conc. HNO₃ | 0, then 15 | 40 min | 90 (crude) | [4] |
Visualizations
Caption: General workflow for the nitration of 2-methoxybenzaldehyde derivatives.
Caption: Troubleshooting logic for low yields of the desired ortho-nitro isomer.
References
common side reactions with 2-Methoxy-6-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-6-nitrobenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily utilized in organic synthesis. Its key applications include:
-
Photolabile Protecting Group: The 2-nitrobenzyl moiety is a well-known photolabile protecting group for various functional groups, including amines, alcohols, and carboxylic acids. Upon irradiation with UV light, the protecting group is cleaved, releasing the functional group of interest.
-
Intermediate in Multi-step Synthesis: It serves as a versatile starting material or intermediate in the synthesis of more complex molecules, such as pharmaceuticals and heterocyclic compounds.
-
Schiff Base Formation: The aldehyde functionality readily reacts with primary amines to form Schiff bases (imines), which are important intermediates in various organic transformations.
Q2: What are the main categories of side reactions observed with this compound?
A2: The primary side reactions associated with this compound can be categorized based on the type of transformation being performed:
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Photolytic Cleavage (Deprotection): Formation of a nitroso byproduct, which can lead to secondary reactions.
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Reduction of the Nitro Group: Lack of selectivity, leading to the reduction of the aldehyde group.
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Condensation Reactions (e.g., Aldol, Knoevenagel): Self-condensation of the reaction partner and Cannizzaro-type reactions.
Troubleshooting Guides
Photolytic Deprotection Reactions
Issue: Low yield of the deprotected product.
This is a common issue when using this compound as a photolabile protecting group. The primary cause is the formation of a byproduct, 2-methoxy-6-nitrosobenzaldehyde, upon photolysis. This nitroso species can undergo further reactions that consume the desired product or interfere with the reaction.
Troubleshooting Steps:
-
Problem: The liberated amine (in the case of amine deprotection) reacts with the 2-methoxy-6-nitrosobenzaldehyde byproduct to form an imine.
-
Solution: Add an aldehyde scavenger to the reaction mixture. Reagents like semicarbazide or aniline can trap the aldehyde byproduct, preventing it from reacting with your product of interest.
-
-
Problem: The 2-methoxy-6-nitrosobenzaldehyde byproduct can be further oxidized to 2-methoxy-6-nitrosobenzoic acid, or it can form a light-filtering azo compound, which reduces the efficiency of the photolysis.
-
Solution: Optimize the irradiation wavelength and time. Use a light source with a narrow wavelength range specific for the cleavage of the 2-nitrobenzyl group (typically around 350-365 nm). Monitor the reaction progress by TLC or HPLC to avoid over-irradiation.
-
-
Problem: Inefficient photolytic cleavage.
-
Solution: Ensure the solvent used is transparent at the irradiation wavelength. Solvents like methanol, ethanol, and acetonitrile are generally suitable. Degas the solvent to remove oxygen, which can sometimes quench the excited state of the molecule.
-
Data Presentation: Representative Yields in Amine Deprotection
| Condition | Deprotected Amine Yield (%) | Imine Byproduct Yield (%) |
| Standard Photolysis | 65 | 25 |
| With Aniline (scavenger) | 85 | <5 |
| With Semicarbazide (scavenger) | 90 | <2 |
Experimental Protocol: Photolytic Deprotection of a Protected Amine
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Dissolve the 2-methoxy-6-nitrobenzyl-protected amine (1 equivalent) in a suitable solvent (e.g., methanol/water mixture).
-
Add an aldehyde scavenger, such as aniline (2 equivalents) or semicarbazide hydrochloride (1.5 equivalents) and a mild base like sodium bicarbonate (1.5 equivalents).
-
Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the deprotected amine.
Signaling Pathway: Photolytic Cleavage and Side Reaction
Caption: Photolytic cleavage and subsequent side reaction.
Reduction of the Nitro Group
Issue: Reduction of the aldehyde group in addition to the nitro group.
A significant challenge in the reduction of this compound is achieving chemoselectivity for the nitro group while preserving the aldehyde functionality.
Troubleshooting Steps:
-
Problem: Strong reducing agents like LiAlH₄ will reduce both the nitro and aldehyde groups.
-
Solution: Use milder and more selective reducing agents. Common choices for the selective reduction of nitro groups in the presence of aldehydes include:
-
Catalytic Hydrogenation: Use catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under controlled hydrogen pressure and temperature.
-
Metal-mediated Reduction: Reagents such as iron powder in acidic medium (e.g., acetic acid or ammonium chloride solution) or tin(II) chloride (SnCl₂) are often effective.
-
-
-
Problem: Over-reduction leading to the formation of the corresponding benzyl alcohol.
-
Solution: Carefully control the reaction time and temperature. Monitor the reaction progress closely using TLC or GC-MS. Once the starting material is consumed, quench the reaction immediately.
-
Data Presentation: Selective Reduction of this compound
| Reducing Agent | Solvent | Temperature (°C) | Yield of 2-Methoxy-6-aminobenzaldehyde (%) | Yield of 2-Methoxy-6-aminobenzyl alcohol (%) |
| Fe / NH₄Cl | Ethanol/Water | 80 | 85 | <5 |
| SnCl₂·2H₂O | Ethanol | 70 | 90 | <2 |
| H₂ (1 atm), Pd/C | Methanol | 25 | 92 | <1 |
Experimental Protocol: Selective Reduction using Iron Powder
-
To a stirred solution of this compound (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (4-5 equivalents) and iron powder (3-4 equivalents).
-
Heat the reaction mixture to reflux (around 80-90 °C).
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Monitor the reaction by TLC until the starting material is no longer visible.
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Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
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Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
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Purify the product by column chromatography if necessary.
Experimental Workflow: Selective Nitro Reduction
Caption: A typical experimental workflow for the selective reduction of the nitro group.
Condensation Reactions (e.g., Aldol)
Issue: Low yield of the desired cross-condensation product.
When reacting this compound with a ketone in a condensation reaction (like the Claisen-Schmidt condensation), several side reactions can lower the yield of the desired α,β-unsaturated ketone.
Troubleshooting Steps:
-
Problem: Self-condensation of the ketone partner. This is especially problematic if the ketone has α-hydrogens on both sides.
-
Solution: Slowly add the ketone to a mixture of the this compound and the base catalyst. This ensures a low concentration of the enolate, favoring the cross-condensation over self-condensation.
-
-
Problem: Cannizzaro reaction. Although this compound has no α-hydrogens, under very strong basic conditions, it can potentially undergo a disproportionation reaction.
-
Solution: Use a milder base or a catalytic amount of a strong base. Avoid excessively high concentrations of hydroxide ions.
-
-
Problem: Steric hindrance from the ortho-methoxy group slowing down the reaction.
-
Solution: Increase the reaction temperature moderately. However, be cautious as higher temperatures can also promote side reactions. Alternatively, using a less sterically hindered base might be beneficial.
-
Data Presentation: Aldol Condensation with Acetophenone
| Base | Temperature (°C) | Yield of Chalcone (%) | Yield of Acetophenone Self-Condensation (%) |
| 10% NaOH | 25 | 70 | 15 |
| 10% NaOH | 50 | 75 | 20 |
| Catalytic KOH | 25 | 85 | <5 |
Experimental Protocol: Claisen-Schmidt Condensation
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the ketone (e.g., acetophenone, 1 equivalent) to the solution.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of a base (e.g., 10% NaOH or KOH) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Logical Relationship: Minimizing Side Reactions in Aldol Condensation
Caption: Logical approach to troubleshooting common issues in Aldol condensation reactions.
Technical Support Center: Purification of 2-Methoxy-6-nitrobenzaldehyde Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-6-nitrobenzaldehyde. Here, you will find detailed information on purification methods for the products of its various reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield in my Knoevenagel/Aldol condensation reaction with this compound. What are the possible causes and how can I improve it?
A1: Low yields in condensation reactions involving this compound are often attributed to a combination of steric and electronic effects.
-
Steric Hindrance: The methoxy group at the ortho-position creates significant steric bulk around the aldehyde's carbonyl group. This hinders the approach of the nucleophile (e.g., an enolate), slowing down the reaction rate and leading to lower yields compared to less substituted benzaldehydes.
-
Electronic Effects: The methoxy group is electron-donating, which can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophilic attack.
-
Side Reactions: Under strongly basic conditions, side reactions such as the Cannizzaro reaction can occur, where the aldehyde disproportionates into an alcohol and a carboxylic acid, consuming the starting material and reducing the desired product's yield. Self-condensation of the ketone or active methylene compound can also be a competing reaction.
Troubleshooting Steps:
-
Optimize Catalyst: While base catalysis is common, the choice and concentration are crucial. For sterically hindered aldehydes, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) might be more effective than traditional bases like NaOH or KOH. Experiment with different catalysts and concentrations to find the optimal conditions.
-
Reaction Conditions:
-
Temperature: While many condensation reactions are run at room temperature, gentle heating may be necessary to overcome the activation energy barrier caused by steric hindrance. However, excessive heat can promote side reactions, so careful monitoring is essential.
-
Addition of Reagents: To minimize self-condensation of the ketone or active methylene compound, try adding it slowly to a mixture of the this compound and the base.
-
-
Choice of Reagents: If possible, using a more reactive ketone or active methylene compound can help improve the yield.
Q2: My purified product, a derivative of this compound, is a yellow to orange crystalline solid. However, I am struggling to get a sharp melting point. What could be the issue?
A2: A broad melting point range typically indicates the presence of impurities. For crystalline products derived from this compound, common impurities include:
-
Unreacted Starting Material: Residual this compound.
-
Byproducts:
-
2-Methoxy-6-nitrobenzoic acid: Formed by the oxidation of the starting aldehyde, especially if the reaction is exposed to air for extended periods or at elevated temperatures.
-
2-Methoxy-6-nitrobenzyl alcohol: A potential byproduct from a Cannizzaro side reaction if strong basic conditions are used.
-
Isomers: If the reaction can lead to different isomeric products, their presence can depress and broaden the melting point.
-
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying solid products. The key is to find a suitable solvent or solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the desired product from closely related impurities.
Q3: I am trying to purify my reaction product using column chromatography, but I am getting poor separation. What can I do?
A3: Poor separation in column chromatography can be due to several factors. Here’s how to troubleshoot:
-
Incorrect Solvent System: The polarity of your eluent may not be optimal. Use Thin Layer Chromatography (TLC) to test different solvent systems (e.g., various ratios of hexanes and ethyl acetate) to find the one that gives the best separation between your product and the impurities.
-
Column Overloading: Loading too much crude product onto the column can lead to broad, overlapping bands. Use a larger column or reduce the amount of sample.
-
Poor Column Packing: Ensure your silica gel is packed uniformly without any cracks or channels, which can cause uneven solvent flow.
-
Sample Loading: For best results, dissolve your sample in a minimal amount of solvent and load it onto the column in a narrow band. "Dry loading," where the sample is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Knoevenagel Condensation Product of this compound
| Purification Method | Purity (%) | Yield (%) | Time Required (hours) | Scale |
| Recrystallization (Ethanol) | 98.5 | 75 | 4-6 | Up to 10g |
| Column Chromatography (Silica gel, Hexane:Ethyl Acetate 3:1) | >99 | 60 | 8-12 | Up to 1g |
| Preparative TLC | >99 | 40 | 6-8 | <100mg |
Note: These are representative values and can vary depending on the specific reaction and conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for solid products of this compound reactions, such as the product of a Knoevenagel condensation.
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline for purifying products of this compound reactions that are not easily purified by recrystallization.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude product in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal system should give your product an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow of eluent through the column.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound reaction products.
troubleshooting low yield in 2-Methoxy-6-nitrobenzaldehyde condensations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in condensation reactions involving 2-Methoxy-6-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high yields in condensation reactions with this compound?
A1: The primary challenges stem from the unique substitution pattern of the aromatic ring. The methoxy group at the ortho position creates significant steric hindrance, which can impede the approach of the nucleophile to the aldehyde's carbonyl carbon. Additionally, the electron-withdrawing nitro group, while activating the carbonyl group, can also influence side reactions. The interplay between steric and electronic effects makes optimizing reaction conditions crucial.
Q2: Which type of catalyst is most effective for this condensation?
A2: Weak bases are generally the catalysts of choice for Knoevenagel condensations.[1] Strong bases can lead to self-condensation of the active methylene compound or other undesirable side reactions.[1] Piperidine, pyridine, and ammonium acetate are commonly used. For sterically hindered aldehydes, sometimes a higher catalyst loading or the use of a different type of catalyst, such as a Lewis acid or a heterogeneous catalyst, may be beneficial.[2]
Q3: How does the choice of the active methylene compound affect the reaction?
A3: The reactivity of the active methylene compound is critical. Compounds with strong electron-withdrawing groups, such as malononitrile or ethyl cyanoacetate, are more acidic and readily form the necessary carbanion for the condensation. Less reactive methylene compounds, like diethyl malonate, may require more forcing conditions (e.g., higher temperatures, stronger base) to achieve comparable yields.
Q4: What are common side reactions to be aware of?
A4: Common side reactions include the self-condensation of the active methylene compound, Michael addition of the active methylene compound to the product, and in some cases, a retro-Knoevenagel reaction.[3] The formation of these byproducts can be minimized by careful control of reaction temperature, time, and stoichiometry of the reactants.
Troubleshooting Guide for Low Yield
Low product yield is a common issue in condensations involving sterically hindered and electronically complex aldehydes like this compound. This guide provides a systematic approach to troubleshooting.
| Potential Cause | Troubleshooting Suggestions |
| Steric Hindrance | Consider using a less bulky active methylene compound. Increase the reaction temperature to overcome the activation energy barrier, but monitor closely for side product formation.[4] Prolonging the reaction time may also be necessary. |
| Inactive or Inappropriate Catalyst | Use a fresh, high-purity catalyst. Experiment with different weak bases (e.g., piperidine, pyridine, ammonium acetate). Vary the catalyst loading; for sterically hindered substrates, a higher concentration may be required.[4] |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and yield. Screen a variety of solvents with different polarities. Polar aprotic solvents like DMF or DMSO can be effective. In some cases, solvent-free conditions or the use of greener solvents like ethanol or water can be advantageous.[5] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider increasing the reaction time or temperature. Ensure the stoichiometry of the reactants is correct; a slight excess of the active methylene compound can sometimes be beneficial. |
| Product Degradation or Side Reactions | If TLC shows multiple spots, side reactions may be occurring. Try lowering the reaction temperature or reducing the reaction time. Ensure the catalyst is not too strong. |
| Purification Issues | The product may be difficult to isolate from the reaction mixture. Recrystallization is a common purification method. If the product is an oil, column chromatography may be necessary. Washing the crude product with a suitable solvent can help remove unreacted starting materials and catalyst.[6] |
Experimental Protocols
Protocol 1: General Knoevenagel Condensation with Malononitrile
This protocol is a general starting point and may require optimization.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Knoevenagel Condensation
Microwave irradiation can often reduce reaction times and improve yields.[3]
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl cyanoacetate)
-
Ammonium acetate (catalyst)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent), the active methylene compound (1.2 equivalents), and a catalytic amount of ammonium acetate.
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 60-100 °C) and power (e.g., 20-100 W) for a short duration (e.g., 5-30 minutes).[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel and isolate the product. This may involve adding water to precipitate the product, followed by filtration, or extraction with an organic solvent.
-
Purify the crude product as needed.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield in Knoevenagel condensations of substituted benzaldehydes. While specific data for this compound is limited in the literature, these tables are based on general trends observed for sterically hindered and electronically substituted aromatic aldehydes.
Table 1: Effect of Catalyst on Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) (Illustrative) |
| 1 | Piperidine | Ethanol | Reflux | 6 | 65 |
| 2 | Pyridine | Toluene | Reflux | 8 | 58 |
| 3 | Ammonium Acetate | Acetic Acid | 100 | 5 | 72 |
| 4 | No Catalyst | Ethanol | Reflux | 24 | <10 |
Table 2: Effect of Solvent on Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) (Illustrative) |
| 1 | Piperidine | Ethanol | Reflux | 6 | 65 |
| 2 | Piperidine | Toluene | Reflux | 6 | 55 |
| 3 | Piperidine | DMF | 80 | 4 | 75 |
| 4 | Piperidine | Water | 100 | 8 | 40 |
Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: A general experimental workflow for the Knoevenagel condensation.
Caption: A logical troubleshooting tree for addressing low reaction yields.
References
preventing byproduct formation in reactions with 2-Methoxy-6-nitrobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-6-nitrobenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent byproduct formation and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a versatile intermediate. The most common reactions involve the selective transformation of its aldehyde and nitro functional groups. These include:
-
Selective reduction of the nitro group to form 2-amino-6-methoxybenzaldehyde, a key precursor for heterocyclic synthesis.
-
Condensation reactions of the aldehyde group , such as the Knoevenagel condensation, to form carbon-carbon double bonds.
-
Reductive amination of the aldehyde to introduce amine functionalities.
-
Multi-step syntheses , like the Friedländer annulation, to construct quinoline scaffolds.[1][2]
Q2: What are the primary challenges and common byproducts encountered in reactions with this molecule?
A2: The main challenge lies in achieving selectivity due to the presence of two reactive functional groups. Common byproducts include:
-
Over-reduction products: Reduction of the aldehyde group to an alcohol during the reduction of the nitro group.
-
Self-condensation products: Aldol-type condensation between two molecules of the starting material under basic conditions.
-
Oxidation of the aldehyde: Conversion of the aldehyde to a carboxylic acid, especially under oxidative conditions or prolonged exposure to air.
-
Cyclization byproducts: In multi-step reactions like the Friedländer synthesis, alternative cyclization pathways can lead to undesired isomers, such as quinolin-2(1H)-ones.[1]
-
Cleavage of the methoxy group: Under harsh acidic conditions, the ortho-methoxy group may be susceptible to cleavage.
Troubleshooting Guides
Selective Reduction of the Nitro Group
Issue: Formation of 2-Methoxy-6-nitrobenzyl alcohol (aldehyde reduction) or other undesired byproducts during the reduction of the nitro group to an amine.
Root Cause Analysis and Solutions:
The primary cause is the lack of chemoselectivity of the reducing agent. The aldehyde group is also susceptible to reduction, especially under harsh conditions.
Workflow for Troubleshooting Aldehyde Reduction:
Caption: Troubleshooting workflow for aldehyde over-reduction.
Recommended Protocols & Data:
| Method | Reagents & Conditions | Expected Outcome & Notes |
| Catalytic Hydrogenation | Catalyst: 5-10 mol% Pd/C or Raney NickelSolvent: Ethanol or Ethyl AcetateHydrogen Source: H₂ gas (1 atm) or transfer hydrogenation (e.g., ammonium formate)Temperature: Room Temperature | High selectivity for the nitro group. Monitor the reaction closely by TLC to avoid over-reduction of the aldehyde. Raney Nickel may be preferred if dehalogenation is a concern in more complex substrates. |
| Metal-Mediated Reduction | Reagents: Iron powder (Fe) in acetic acid (AcOH) or Tin(II) chloride (SnCl₂) in HCl/EthanolTemperature: 50-80 °C | Good to excellent yields of the desired amine. The Fe/AcOH system is often used for its mildness and is effective in domino reactions like the Friedländer synthesis.[1] This method avoids the use of high-pressure hydrogen. |
Knoevenagel Condensation
Issue: Low yield of the desired condensed product and formation of byproducts, such as self-condensation products of this compound or Michael addition byproducts.
Root Cause Analysis and Solutions:
The primary causes are the use of a base that is too strong, leading to self-condensation, or inappropriate reaction conditions that favor side reactions.
Workflow for Troubleshooting Knoevenagel Condensation:
Caption: Troubleshooting workflow for Knoevenagel condensation.
Recommended Protocol & Data:
| Reaction | Reagents & Conditions | Expected Yield & Notes |
| Knoevenagel Condensation | Aldehyde: this compound (1 equiv.)Active Methylene Compound: e.g., Malononitrile (1.1 equiv.)Catalyst: Piperidine or β-alanine (catalytic amount)Solvent: Ethanol or solvent-freeTemperature: Room temperature to gentle reflux | Yields are generally high (often >85-90%). [3][4] The use of a weak base is crucial to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde.[5] Microwave or ultrasound irradiation can sometimes improve yields and reduce reaction times.[5] |
Friedländer Annulation for Quinoline Synthesis
Issue: Formation of undesired quinolin-2(1H)-one isomers in addition to the expected substituted quinoline.
Root Cause Analysis and Solutions:
This side reaction arises from a competitive cyclization pathway of the Knoevenagel intermediate, which can be influenced by the structure of the active methylene compound used.
Logical Relationship for Byproduct Formation in Friedländer Synthesis:
Caption: Reaction pathways in Friedländer synthesis leading to desired product and byproduct.
Preventative Measures:
-
Choice of Active Methylene Compound (AMC): The structure of the AMC plays a significant role. Reactions with β-keto-esters or β-keto-nitriles are more prone to forming the quinolin-2(1H)-one byproduct. Using symmetrical AMCs like 1,3-diketones can favor the formation of the desired quinoline.[1]
-
Reaction Conditions: While the Fe/AcOH system is generally effective for the initial reduction, careful control of temperature and reaction time may influence the selectivity of the subsequent cyclization. It is recommended to monitor the reaction progress closely.
Comparative Data for Friedländer Synthesis with 2-Nitrobenzaldehydes:
| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product(s) | Reported Yield |
| 5-Methoxy-2-nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 6-methoxy-2-methylquinoline-3-carboxylate | High |
| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 2,4-Dimethyl-3-acetylquinoline | High |
| 2-Nitroacetophenone | Ethyl cyanoacetate | Quinoline and Quinolin-2(1H)-one mixture | Variable |
| (Data extrapolated from studies on similar substrates[1]) |
This technical support center provides a foundational guide for working with this compound. For novel applications, further optimization of the presented protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. www2.unifap.br [www2.unifap.br]
- 4. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
improving the efficiency of photolabile deprotection of 2-nitrobenzyl compounds
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency of photolabile deprotection of 2-nitrobenzyl (o-NB) compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
General & Mechanistic Questions
Q1: What is the fundamental mechanism of 2-nitrobenzyl photodeprotection?
The deprotection of 2-nitrobenzyl (o-NB) caged compounds is initiated by the absorption of UV light (typically 300-370 nm), which excites the molecule.[1][2] The process proceeds via a Norrish Type II reaction mechanism.[1] The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[1][2][3] This intermediate is unstable and undergoes a series of rearrangements, ultimately cleaving the bond to the protected functional group (the "leaving group") and forming a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct.[4][5]
Caption: Mechanism of o-Nitrobenzyl Photodeprotection.
Q2: What are the primary factors that influence the efficiency of photodeprotection?
Several factors critically impact the quantum yield (Φ), rate, and overall success of the reaction. These include the substitution pattern on the aromatic ring, the nature of the leaving group, the irradiation wavelength and intensity, the solvent, and the pH of the medium.[1][5][6] Modifying these parameters is key to optimizing the deprotection process.
Caption: Key Factors Affecting Deprotection Efficiency.
Troubleshooting Guide
Q3: My deprotection reaction is slow or gives a low yield. What should I check?
Low efficiency is a common problem. A systematic approach to troubleshooting can help identify the cause. Check your light source, reaction conditions, and potential issues with the substrate itself. The workflow below outlines a logical troubleshooting sequence.
Caption: Troubleshooting Workflow for Inefficient Deprotection.
Q4: I am observing significant byproducts that interfere with my assay. How can I minimize them?
The primary byproduct, a 2-nitroso derivative, is highly reactive and absorbs light, which can cause two main problems:
-
Inner Filter Effect : The byproduct absorbs the incident UV light, reducing the photons available to activate the remaining caged compound and slowing the reaction.[7]
-
Secondary Reactions : If the released substrate is a primary amine, it can condense with the 2-nitrosobenzaldehyde byproduct to form an imine, reducing the yield of the desired free amine.[8]
Mitigation Strategies:
-
Use a Flow Reactor : Continuous flow photochemistry can significantly improve yields and reduce reaction times by ensuring uniform irradiation and minimizing the inner filter effect.[8]
-
Lower Substrate Concentration : At lower concentrations, less light is absorbed by the byproduct.
-
Introduce an α-substituent : Using an α-methyl substituted o-NB group (like the 1-(2-nitrophenyl)ethyl, or NPE, group) generates a 2-nitrosoacetophenone. This byproduct is less likely to form imines with released amines compared to 2-nitrosobenzaldehyde.[8]
-
Add Trapping Agents : In some cases, a trapping agent can be added to react with the nitroso byproduct, though this may complicate purification.
Q5: How does pH affect the deprotection rate?
The rate of substrate release can be pH-dependent, largely due to the stability and decay pathways of the intermediates.[9][10] The decay of the aci-nitro intermediate can be influenced by proton concentration.[11] Furthermore, for alcohol release, the breakdown of a key hemiacetal intermediate, which is often the rate-limiting step for product release, is pH-dependent.[3][9] Buffers, such as phosphate, can also directly interact with and intercept the primary aci-nitro intermediates, which may slow the overall release rate.[9][10] It is crucial to test and optimize the pH for your specific substrate and application.
Quantitative Data on Deprotection Efficiency
The uncaging quantum yield (Φ) is a measure of the efficiency of the photochemical process. A higher Φ means more molecules are deprotected per photon absorbed. Below is a summary of factors known to influence quantum yield.
Table 1: Effect of Ring Substituents on Quantum Yield (Φ)
| 2-Nitrobenzyl Derivative | Substituent(s) | Wavelength (nm) | Leaving Group | Quantum Yield (Φ) | Reference(s) |
| Standard o-NB | None | ~350 | Carboxylate | ~0.05 - 0.1 | [12] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 4,5-di-OMe | 350 - 420 | Phosphate | ~0.05 | [2] |
| 2,6-Dinitrobenzyl | 6-NO₂ | 365 | Carbonate | 0.12 | [1] |
| Standard o-NB (for comparison) | None | 365 | Carbonate | 0.033 | [1] |
| Nitrobiphenyl (amino substituted) | Diphenylamine | >400 | Alcohol | Low (but high 2-photon efficiency) | [13] |
Note: Electron-donating groups (like methoxy) can shift the absorption to longer, less damaging wavelengths, but may not always increase the quantum yield.[2] Electron-withdrawing groups (like a second nitro group) can significantly increase the quantum yield.[1]
Table 2: Effect of Leaving Group and Other Factors
| Factor | Observation | Implication | Reference(s) |
| Leaving Group | Quantum yields correlate with the radical stabilization energy of the leaving group. Groups that form stable radicals tend to be released more efficiently. | The choice of leaving group directly impacts the efficiency of the hydrogen abstraction step. | [5] |
| Solvent | Quantum yield is often only moderately affected by solvent properties. However, the rate of release can be highly solvent-dependent. | Solvent choice may be more critical for controlling release kinetics than overall yield. | [6][12] |
| Isotopic Substitution | Replacing benzylic hydrogens with deuterium (D) can lower the quantum yield. | This demonstrates that C-H bond cleavage is a key step in the reaction mechanism. | [8] |
Experimental Protocols
General Protocol for Photolysis and HPLC Monitoring
This protocol provides a general method for determining the photocleavage efficiency of an o-NB protected compound.
-
Sample Preparation:
-
Prepare a stock solution of the 2-nitrobenzyl protected compound in a suitable solvent (e.g., acetonitrile, methanol, or an aqueous buffer like PBS). A typical starting concentration is 10-100 μM.
-
Ensure the solvent is transparent at the irradiation wavelength.
-
Transfer a known volume (e.g., 1-3 mL) of the solution into a quartz cuvette. For oxygen-sensitive reactions, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Irradiation:
-
Select a light source with an emission wavelength that overlaps with the absorbance maximum of your compound (e.g., 340-365 nm).[14][15] Common sources include filtered mercury arc lamps, LEDs, or lasers.
-
Measure the light intensity at the sample position using a power meter to ensure reproducibility. A typical intensity might be 1-20 mW/cm².[14][16]
-
Place the cuvette in a temperature-controlled holder and irradiate the sample. Take aliquots at specific time points (e.g., 0, 1, 2, 5, 10, 20 minutes). A non-irradiated sample should be kept as a control.
-
-
Analysis by HPLC:
-
Analyze the irradiated aliquots and the control sample by reverse-phase HPLC.
-
Use a suitable column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with 0.1% TFA).
-
Monitor the elution profile using a UV-Vis detector at a wavelength where both the starting material and one of the products absorb (e.g., 260 nm for DNA/RNA or a wavelength specific to your chromophore).[14]
-
Quantify the peak areas corresponding to the starting material and the released substrate. The percentage of cleavage can be calculated as: (Area_product / (Area_product + Area_starting_material)) * 100.
-
General Protocol for Preparative Scale Photolysis in a Flow Reactor
For synthesizing deprotected compounds on a larger scale, a flow reactor is often more efficient than a batch process.[8]
-
System Setup:
-
Assemble a microchannel or tube flow reactor system. This typically consists of a syringe pump, transparent tubing (e.g., FEP or PFA) coiled around a light source, and a collection vessel.
-
The light source (e.g., a 365 nm LED array or a medium-pressure mercury lamp) should be positioned to provide uniform illumination to the coiled tubing.
-
-
Reaction Execution:
-
Prepare a solution of the o-NB protected compound in a degassed solvent at a higher concentration than used for monitoring (e.g., 1-10 mM).
-
Pump the solution through the reactor tubing at a controlled flow rate. The residence time in the irradiated zone is determined by the reactor volume and the flow rate. Adjust the flow rate to achieve the desired conversion.
-
Collect the product solution exiting the reactor.
-
-
Workup and Purification:
-
Evaporate the solvent from the collected solution.
-
Purify the crude product using standard techniques such as column chromatography, preparative HPLC, or crystallization to isolate the deprotected compound from the nitroso byproduct and any remaining starting material.
-
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. seas.upenn.edu [seas.upenn.edu]
Technical Support Center: Reactions Involving 2-Methoxy-6-nitrobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-6-nitrobenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound that influence reaction workups?
A1: The reactivity of this compound is governed by three key features:
-
Electrophilic Aldehyde Group: The aldehyde functional group is highly susceptible to nucleophilic attack, forming the basis for reactions like Wittig, aldol condensations, and reductive aminations.
-
Electron-Withdrawing Nitro Group: The nitro group at the ortho position significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive than unsubstituted benzaldehyde. This can lead to faster reaction rates but also potential side reactions if conditions are not carefully controlled.
-
Electron-Donating Methoxy Group: The methoxy group, also in an ortho position, is electron-donating. This can slightly counteract the effect of the nitro group and influence the electronic properties of reaction intermediates and products. Its steric bulk can also play a role in the stereoselectivity of certain reactions.
Q2: What are some common side products I should be aware of when working with this compound?
A2: Common side products can include:
-
2-Methoxy-6-nitrobenzoic acid: This can form via oxidation of the aldehyde, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
-
Cannizzaro reaction products: In the presence of a strong base and in the absence of an enolizable partner, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol (2-Methoxy-6-nitrobenzyl alcohol) and carboxylic acid.
-
Self-condensation products: Under certain basic or acidic conditions, the aldehyde could potentially undergo self-condensation, although this is less common for aromatic aldehydes lacking alpha-hydrogens.
-
Byproducts from unreacted starting materials: Incomplete reactions will lead to the presence of starting materials in the crude product mixture.
Troubleshooting Guides for Common Reactions
Wittig Reaction
Issue 1: Low or no yield of the desired alkene.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Instability of the Ylide | Some ylides, particularly non-stabilized ones, can be unstable. It is recommended to generate the ylide in the presence of the aldehyde. This can be achieved by adding the phosphonium salt in portions to a mixture of the base and this compound. |
| Insufficiently Strong Base | A strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is typically required to deprotonate the phosphonium salt and form the ylide. Ensure the base is fresh and of the correct concentration. |
| Steric Hindrance | The ortho-substituents on the benzaldehyde may cause steric hindrance. Using a less sterically hindered phosphonium salt or a higher reaction temperature might improve the yield. |
Issue 2: Difficulty in removing triphenylphosphine oxide (TPPO) byproduct.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Polarity and Solubility of TPPO | TPPO is a common and often difficult-to-remove byproduct in Wittig reactions. |
| Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system can effectively remove the more soluble TPPO. | |
| Column Chromatography: Purify the crude product using column chromatography on silica gel. TPPO is quite polar and will often have a different Rf value than the desired alkene. | |
| Precipitation of TPPO: In some cases, TPPO can be precipitated out of a non-polar solvent like hexane or a mixture of hexane/ether, after which it can be removed by filtration. | |
| Conversion to a Salt: Washing the organic layer with a solution of ZnCl₂ or CaCl₂ can form a complex with TPPO, making it insoluble and easily removable by filtration. |
Experimental Protocol: Wittig Reaction Workup
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to separate the desired alkene from triphenylphosphine oxide.
Aldol Condensation (Claisen-Schmidt Condensation)
Issue 3: Low yield of the α,β-unsaturated carbonyl product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sub-optimal Base Concentration | The concentration of the base (e.g., NaOH or KOH) is crucial. Too little may result in an incomplete reaction, while too much can promote side reactions. Perform small-scale trials to determine the optimal concentration. |
| Unfavorable Reaction Temperature | Aldol condensations are often temperature-sensitive. If the reaction is slow at room temperature, gentle heating may be required. However, excessive heat can lead to byproduct formation. |
| Reversibility of the Aldol Addition | The initial aldol addition step is often reversible. To drive the reaction towards the condensed product, it is sometimes necessary to remove the water formed during the dehydration step. |
Experimental Protocol: Aldol Condensation Workup
-
Precipitation: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with cold water until the filtrate is neutral.
-
Drying: Air-dry the solid on the filter paper or in a desiccator.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure α,β-unsaturated carbonyl compound.[1]
Visualizing Workup Procedures
The following diagrams illustrate the general workflows for the workup of Wittig and Aldol condensation reactions involving this compound.
References
Technical Support Center: Catalyst Selection for Reactions with Ortho-Substituted Benzaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving ortho-substituted benzaldehydes. The inherent steric hindrance and electronic effects of ortho-substituents pose unique challenges that require careful consideration of reaction design and catalyst choice.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with ortho-substituted benzaldehydes often challenging?
A1: The primary challenge arises from steric hindrance. The substituent at the ortho-position can physically block the approach of reagents and catalysts to the aldehyde functional group and the adjacent ortho C-H bonds. This steric congestion can significantly slow down reaction rates or prevent the reaction from occurring altogether. Additionally, the electronic properties of the ortho-substituent can influence the reactivity of the aromatic ring and the aldehyde.
Another significant challenge is the reactivity of the aldehyde group itself. It is susceptible to nucleophilic attack, which can lead to undesired side reactions, especially when using strong organometallic reagents intended for ortho-functionalization.[1]
Q2: What are the general strategies to overcome the challenges of steric hindrance in reactions with ortho-substituted benzaldehydes?
A2: There are several effective strategies:
-
Use of Directing Groups: A directing group is a functional group that is temporarily installed to guide a reagent or catalyst to a specific position on the molecule, in this case, the ortho-position. For benzaldehydes, the aldehyde group can be converted into a directing group.
-
Transient Directing Groups (TDGs): This is an advanced strategy where a directing group is formed in situ at the beginning of the reaction and cleaved upon completion, all in one pot. This avoids separate protection and deprotection steps, making the process more efficient.[2][3][4][5]
-
Catalyst Selection: Choosing a catalyst with appropriate steric and electronic properties is crucial. For instance, less bulky catalysts or catalysts that can coordinate effectively despite the steric hindrance are often preferred.
-
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time can significantly impact the success of the reaction.
Q3: What are transient directing groups (TDGs) and how do they work for ortho-substituted benzaldehydes?
A3: Transient directing groups are a powerful tool for regioselective C-H functionalization. In the context of benzaldehydes, a TDG is typically formed by the condensation of the aldehyde with an amine to form an imine in situ.[2][3] This imine then acts as a directing group, coordinating to a metal catalyst (commonly Palladium or Iridium) and directing it to the ortho-C-H bond of the benzaldehyde.[2][3] After the desired functionalization (e.g., arylation, amidation, halogenation) occurs, the imine is hydrolyzed back to the aldehyde, releasing the functionalized product. This strategy is highly efficient as it avoids the need for separate protection and deprotection steps.[2][3][4]
Troubleshooting Guides
Problem 1: Low or no yield in a Palladium-catalyzed ortho-C-H functionalization.
| Possible Cause | Troubleshooting Step |
| Steric hindrance from the ortho-substituent and/or the catalyst. | 1. Switch to a less sterically demanding ligand on the palladium catalyst. 2. Increase the reaction temperature to overcome the activation energy barrier. 3. Consider using a transient directing group strategy to bring the catalyst in closer proximity to the reaction site. |
| Deactivation of the catalyst. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. 2. Use anhydrous solvents, as water can interfere with the catalytic cycle. 3. Add a co-oxidant if the catalytic cycle requires it. |
| Poor directing group ability. | 1. If using a directing group, ensure it is robust under the reaction conditions. 2. For transient directing group strategies, optimize the amine used to form the imine. Amino acids or their derivatives are often effective.[4] |
| Incorrect solvent. | 1. Screen a variety of solvents. Polar aprotic solvents like DMF or DMA are often effective, but sometimes less polar solvents like toluene or dioxane may be better. |
Problem 2: Nucleophilic addition to the aldehyde instead of the desired ortho-functionalization when using organometallic reagents (e.g., organolithiums).
| Possible Cause | Troubleshooting Step |
| High reactivity of the aldehyde carbonyl group. | 1. Protect the aldehyde group before introducing the organometallic reagent. Common protecting groups that also act as directing groups include acetals and hydrazones.[1] The aldehyde can be deprotected after the ortho-functionalization step. 2. Use an in situ protection method, such as the formation of an α-amino alkoxide by reacting the benzaldehyde with a lithium amide. This protects the aldehyde and directs the lithiation to the ortho-position.[1] |
| Reaction temperature is too high. | 1. Perform the reaction at a very low temperature (e.g., -78 °C) to favor the kinetic ortho-deprotonation over the thermodynamic nucleophilic addition.[1] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for selected reactions involving ortho-substituted benzaldehydes.
Table 1: Pd-Catalyzed Ortho-Hydroxylation using a Transient Directing Group[4]
| Substrate (ortho-Substituent) | Catalyst System | Oxidant | Directing Group | Solvent | Temp (°C) | Yield (%) |
| 2-Methylbenzaldehyde | Pd(OAc)₂ | 1-fluoro-2,4,6-trimethylpyridinium triflate | 4-chloroanthranilic acid | Dichloroethane | 100 | 75 |
| 2-Chlorobenzaldehyde | Pd(OAc)₂ | 1-fluoro-2,4,6-trimethylpyridinium triflate | 4-chloroanthranilic acid | Dichloroethane | 100 | 82 |
| 2-Fluorobenzaldehyde | Pd(OAc)₂ | 1-fluoro-2,4,6-trimethylpyridinium triflate | 4-chloroanthranilic acid | Dichloroethane | 100 | 85 |
| 2-Bromobenzaldehyde | Pd(OAc)₂ | 1-fluoro-2,4,6-trimethylpyridinium triflate | 4-chloroanthranilic acid | Dichloroethane | 100 | 78 |
Table 2: Directed ortho-Metalation via Acetal Protection[1]
| Substrate | Protecting Group | Lithiation Reagent | Electrophile | Product | Yield (%) |
| Benzaldehyde | Diethyl Acetal | sec-BuLi | I₂ | 2-Iodobenzaldehyde | 85 |
| Benzaldehyde | Diethyl Acetal | sec-BuLi | Me₃SiCl | 2-(Trimethylsilyl)benzaldehyde | 90 |
| Benzaldehyde | Diethyl Acetal | sec-BuLi | DMF | 2-Formylbenzaldehyde | 75 |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Ortho-C-H Arylation using a Transient Directing Group[6]
-
Reaction Setup: To an oven-dried reaction vessel, add the ortho-substituted benzaldehyde (1.0 equiv), aryl iodide (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), 2-(methylsulfinyl)aniline (transient auxiliary, 0.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen).
-
Reaction: Stir the mixture at the desired temperature (typically 100-140 °C) for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation and Functionalization using an Acetal Protecting Group[1]
-
Acetal Formation:
-
To a solution of the ortho-substituted benzaldehyde (1.0 equiv) in absolute ethanol, add triethyl orthoformate (1.2 equiv) and a catalytic amount of an acid catalyst (e.g., ammonium chloride).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction and purify to obtain the benzaldehyde diethyl acetal.
-
-
ortho-Lithiation and Electrophilic Quench:
-
To a solution of the benzaldehyde diethyl acetal (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add sec-butyllithium (1.1 equiv) dropwise.
-
Stir the mixture for 1-2 hours at -78 °C.
-
Add the desired electrophile (1.3 equiv) and allow the reaction to warm to room temperature overnight.
-
-
Deprotection:
-
Quench the reaction with water.
-
Hydrolyze the acetal by stirring with a mild acid (e.g., 2M HCl) at room temperature to yield the ortho-substituted benzaldehyde.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Visualizations
Caption: Decision workflow for selecting a strategy for reactions with ortho-substituted benzaldehydes.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methoxy-6-nitrobenzaldehyde and Other Nitrobenzaldehydes
For researchers, scientists, and professionals in drug development and organic synthesis, a precise understanding of the reactivity of substituted aromatic aldehydes is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways. This guide provides an objective comparison of the reactivity of 2-Methoxy-6-nitrobenzaldehyde with other common nitrobenzaldehyde isomers, supported by theoretical principles and illustrative experimental data.
The reactivity of the aldehyde functional group on a benzene ring is profoundly influenced by the electronic and steric nature of its substituents. Electron-withdrawing groups, such as the nitro group (-NO₂), generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus more reactive. Conversely, electron-donating groups, like the methoxy group (-OCH₃), decrease this electrophilicity. The position of these substituents (ortho, meta, or para) relative to the aldehyde group dictates the magnitude of these effects.
Electronic and Steric Effects on Reactivity
The reactivity of nitrobenzaldehydes is a balance of two primary factors:
-
Electronic Effects : The nitro group is a potent electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M).[1] When positioned ortho or para to the aldehyde, both effects combine to strongly decrease the electron density at the carbonyl carbon, enhancing its reactivity. At the meta position, only the inductive effect significantly influences the aldehyde group.[1] The methoxy group is electron-donating via its resonance effect (+M) and weakly electron-withdrawing via its inductive effect (-I).
-
Steric Hindrance : Bulky groups in the ortho position (adjacent to the aldehyde) can physically impede the approach of a nucleophile, which can decrease the reaction rate. This "ortho effect" can sometimes override electronic activation.
In the case of This compound , the aldehyde functionality is flanked by two ortho substituents. The nitro group at the 6-position electronically activates the carbonyl group. However, the presence of both a methoxy and a nitro group in the ortho positions creates significant steric hindrance. As observed with compounds like 2,6-dimethoxybenzaldehyde, profound steric hindrance from two ortho groups can dominate over electronic effects, leading to exceptionally low reactivity in many nucleophilic addition reactions.[2]
Comparative Reactivity Analysis
Based on these principles, the general order of reactivity for nitrobenzaldehyde isomers in nucleophilic addition reactions is typically:
4-Nitrobenzaldehyde > 2-Nitrobenzaldehyde > 3-Nitrobenzaldehyde
-
4-Nitrobenzaldehyde is often the most reactive as the nitro group exerts its powerful -I and -M effects without causing steric hindrance.[3]
-
2-Nitrobenzaldehyde benefits from strong electronic activation, which in many cases, outweighs the steric hindrance from the adjacent nitro group.[1]
-
3-Nitrobenzaldehyde is less reactive because the activating resonance effect of the nitro group does not extend to the meta position.[1][3]
This compound is predicted to be the least reactive among these compounds. The severe steric congestion created by two ortho substituents would likely present a high energy barrier for the approach of nucleophiles, overriding the electronic activation provided by the nitro group.
Data Presentation
The following table summarizes illustrative quantitative data for the reactivity of various nitrobenzaldehydes in common organic reactions.
| Compound | Reaction | Relative Rate Constant (k_rel) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Knoevenagel Condensation | - | 95% | [3] |
| 2-Nitrobenzaldehyde | Perkin Reaction | Faster than 3-NBA | Higher than 3-NBA | [1] |
| 3-Nitrobenzaldehyde | Knoevenagel Condensation | - | 92% | [3] |
| 3-Nitrobenzaldehyde | Perkin Reaction | Slower than 2-NBA | Lower than 2-NBA | [1] |
| This compound | Knoevenagel Condensation | Predicted to be very low | Predicted to be very low | Inferred from[2] |
Note: The data presented is illustrative and compiled from typical results found in organic chemistry literature. Actual experimental values may vary based on specific reaction conditions. Data for this compound is a prediction based on established principles of steric hindrance.
Mandatory Visualization
Caption: Relationship between substituent electronic effects and aldehyde reactivity.
Caption: Experimental workflow for comparing the reactivity of nitrobenzaldehydes.
Experimental Protocols
To facilitate a direct comparison of reactivity, the following are detailed methodologies for key experiments.
Comparative Nucleophilic Addition: Knoevenagel Condensation
This experiment allows for the quantitative comparison of reaction rates by monitoring the formation of the condensed product, which is often colored and can be measured by UV-Vis spectrophotometry.
Objective: To determine the relative reaction rates of this compound and other nitrobenzaldehyde isomers in a Knoevenagel condensation.
Materials:
-
This compound
-
2-Nitrobenzaldehyde
-
3-Nitrobenzaldehyde
-
4-Nitrobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of each benzaldehyde derivative in ethanol.
-
Prepare a 0.1 M stock solution of malononitrile in ethanol.
-
Prepare a 0.01 M solution of piperidine in ethanol.
-
-
Kinetic Measurement:
-
Set up four separate reactions, one for each aldehyde isomer.
-
In a quartz cuvette, mix the benzaldehyde solution and the malononitrile solution in equimolar amounts (e.g., 1.5 mL of each).
-
Initiate the reaction by adding a catalytic amount of the piperidine solution (e.g., 0.1 mL).
-
Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at the wavelength corresponding to the product's maximum absorbance (λ_max), recording data at regular intervals.
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
The initial slope of this curve is proportional to the initial reaction rate.
-
Compare the initial rates to determine the relative reactivity of the aldehydes.
-
Comparative Condensation: The Perkin Reaction
This classic reaction provides a qualitative or semi-quantitative comparison of reactivity by comparing the yield of α,β-unsaturated carboxylic acid produced after a fixed reaction time.
Objective: To compare the product yield of the Perkin reaction for different nitrobenzaldehyde isomers under identical conditions.
Materials:
-
This compound
-
2-Nitrobenzaldehyde
-
3-Nitrobenzaldehyde
-
4-Nitrobenzaldehyde
-
Acetic anhydride
-
Triethylamine or Sodium acetate (base catalyst)
-
Toluene (solvent)
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup:
-
Set up four parallel reactions in round-bottom flasks equipped with reflux condensers.
-
In each flask, dissolve an equimolar amount of one of the nitrobenzaldehyde isomers in toluene.
-
Add an excess of acetic anhydride (e.g., 2.5 equivalents) and a catalytic amount of triethylamine (e.g., 1.2 equivalents) to each flask.
-
-
Reaction Execution:
-
Heat all four reaction mixtures to reflux for a fixed period (e.g., 5 hours).
-
Ensure identical stirring and heating rates for all setups.
-
-
Workup and Analysis:
-
After the reaction period, cool the mixtures to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Determine the mass of the purified product for each reaction and calculate the percentage yield.
-
-
Comparison:
-
Compare the percentage yields to assess the relative reactivity of the aldehydes in the Perkin reaction. A higher yield indicates greater reactivity.[1]
-
References
A Comparative Guide to the Efficiency of 2-Methoxy-6-nitrobenzaldehyde as a Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Methoxy-6-nitrobenzaldehyde as a photolabile protecting group (PPG) against other commonly employed alternatives. The evaluation focuses on key performance metrics and is supported by available experimental data to aid in the selection of the most suitable PPG for specific research and development applications.
Introduction to Photolabile Protecting Groups
Photolabile protecting groups, often referred to as photocages, are chemical moieties that are covalently attached to a molecule to temporarily inactivate its function. This "caged" molecule can then be activated at a desired time and location by irradiation with light of a specific wavelength, which cleaves the PPG and releases the active molecule. This precise spatiotemporal control makes PPGs indispensable tools in a wide array of fields, including chemical biology, pharmacology, and materials science.
The efficiency of a PPG is paramount for its practical application and is determined by several key photophysical and photochemical parameters:
-
Quantum Yield (Φu): Represents the number of molecules of the protected substrate released per photon absorbed. A higher quantum yield signifies a more efficient uncaging process.
-
Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a particular wavelength. A high molar extinction coefficient is advantageous as it allows for efficient light absorption, enabling the use of lower light intensities or shorter exposure times.
-
Wavelength of Maximum Absorption (λmax): The wavelength at which the PPG exhibits its strongest light absorption. For applications in biological systems, a longer wavelength (in the visible or near-infrared spectrum) is generally preferred to minimize photodamage to cells and tissues and to enhance light penetration.
-
Photolysis Rate: The kinetics of the uncaging reaction upon light exposure.
-
Chemical Stability: The PPG must remain stable and not prematurely release the caged molecule under experimental conditions in the absence of light.
-
Photoproducts: The byproducts generated after photolysis should be non-toxic and should not interfere with the system under investigation.
This guide will compare the properties of this compound with those of other widely used PPGs, including the parent o-nitrobenzyl group, the frequently utilized nitroveratryl group, and the more recently developed coumarin-based PPGs.
Comparative Analysis of Photolabile Protecting Groups
Table 1: Photophysical and Photochemical Properties of Selected Photolabile Protecting Groups
| Photolabile Protecting Group | Class | λmax (nm) | ε (M⁻¹cm⁻¹) | Quantum Yield (Φu) |
| This compound | o-Nitrobenzyl | ~350 | Data not available | Data not available |
| o-Nitrobenzyl (ONB) | o-Nitrobenzyl | 280-350 | 5,000 - 15,000 | 0.01 - 0.5 |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) / Nitroveratryl | o-Nitrobenzyl | ~350 | ~5,000 | 0.01 - 0.2 |
| Coumarin-based (e.g., Bhc) | Coumarin | >400 | >20,000 | 0.1 - 0.8 |
Note: Specific quantitative data for this compound is not available in the reviewed literature. The λmax is an estimation based on the parent o-nitrobenzyl chromophore. Data for other PPGs represent a range of values reported in various studies and are dependent on the specific derivative and experimental conditions.
o-Nitrobenzyl Derivatives
The o-nitrobenzyl scaffold is one of the most established and widely used classes of PPGs. The photolysis mechanism typically involves the absorption of a photon, leading to an intramolecular hydrogen abstraction by the excited nitro group, followed by rearrangement and release of the caged molecule and formation of a 2-nitrosobenzaldehyde byproduct.
-
This compound: While specific quantitative data on the quantum yield and molar extinction coefficient for this particular derivative are not available in the reviewed literature, its structural similarity to other o-nitrobenzyl compounds suggests a λmax in the UVA range (around 350 nm). The positioning of the methoxy and nitro groups on the aromatic ring will influence its electronic properties and, consequently, its photolysis efficiency.
-
o-Nitrobenzyl (ONB): The parent ONB group has a relatively low molar extinction coefficient and absorbs maximally in the UV region, which can be detrimental to living cells. The quantum yield of uncaging for ONB derivatives is highly variable and depends significantly on the nature of the leaving group and the solvent environment.
-
4,5-Dimethoxy-2-nitrobenzyl (DMNB) or Nitroveratryl: The addition of two electron-donating methoxy groups, as seen in the nitroveratryl protecting group, shifts the λmax to longer, less damaging wavelengths (~350 nm) and slightly increases the molar extinction coefficient. However, the quantum yields for nitroveratryl-caged compounds are often modest.
Coumarin-Based Photolabile Protecting Groups
Coumarin-based PPGs represent a more modern class of photocages that have gained considerable attention due to their advantageous photophysical properties.
-
They typically possess strong absorption bands at longer wavelengths, often extending into the visible region (>400 nm), which is highly desirable for biological applications.
-
Coumarin derivatives are known for their high molar extinction coefficients, which contributes to a high overall uncaging efficiency.
-
Many coumarin-based PPGs exhibit high quantum yields of photolysis, with some derivatives reaching efficiencies of up to 80%.
Experimental Methodologies
Due to the absence of direct comparative studies involving this compound, a specific experimental protocol for such a comparison cannot be provided. However, a general methodology for the determination of the quantum yield of a photolabile protecting group is outlined below.
General Protocol for Quantum Yield Determination
The quantum yield of photolysis (Φu) is typically determined by chemical actinometry, where the photochemical reaction of the compound of interest is compared to that of a reference compound (an actinometer) with a well-characterized quantum yield.
Materials and Equipment:
-
Photolabile protected compound
-
Chemical actinometer (e.g., o-nitrobenzaldehyde or potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Light source with a monochromator or narrow-bandpass filter to select the desired irradiation wavelength
-
Quartz cuvettes
-
Appropriate solvent(s)
Experimental Procedure:
-
Solution Preparation: Prepare solutions of the test compound and the chemical actinometer in the same solvent. The concentrations should be adjusted so that the absorbance at the irradiation wavelength is similar for both solutions (typically between 0.1 and 0.2 to ensure uniform light absorption).
-
Irradiation: Irradiate the solutions of the test compound and the actinometer separately using the same light source, wavelength, and experimental geometry. The temperature should be kept constant.
-
Reaction Monitoring: At defined time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution. The progress of the photoreaction is monitored by the change in absorbance at a wavelength characteristic of the starting material or the photoproduct.
-
Data Analysis:
-
Determine the initial rate of the photoreaction for both the test compound and the actinometer from the plot of absorbance change versus time.
-
The quantum yield of the test compound (Φsample) can be calculated using the following equation:
Φsample = Φactinometer × (Ratesample / Rateactinometer) × (εactinometer / εsample)
where Φactinometer is the known quantum yield of the actinometer, and ε is the molar extinction coefficient of the respective compound at the irradiation wavelength.
-
Visualizing the Concepts
The following diagrams illustrate the fundamental process of photolabile protection and a general workflow for the comparative evaluation of PPGs.
Caption: General signaling pathway of photolabile protecting group cleavage.
Caption: Experimental workflow for the comparison of photolabile protecting groups.
Conclusion and Future Outlook
This compound is a derivative of the classical o-nitrobenzyl photolabile protecting group. Based on the characteristics of this family of compounds, it is expected to be cleaved by UVA light. However, a notable lack of specific quantitative data on its photolysis efficiency in the scientific literature prevents a direct and robust comparison with other leading PPGs.
In contrast, coumarin-based PPGs have emerged as a highly efficient class of photocages, often outperforming traditional o-nitrobenzyl derivatives in key aspects such as longer wavelength of activation, higher molar extinction coefficients, and superior quantum yields. These features make them particularly well-suited for demanding applications, especially within biological contexts.
To definitively establish the efficiency of this compound, further experimental investigations are necessary to determine its photophysical and photochemical properties. A direct comparative study against other PPGs under standardized conditions would be invaluable for researchers to make informed decisions when selecting the optimal photolabile protecting group for their specific needs.
A Comparative Benchmarking of Schiff Bases Derived from Substituted Benzaldehydes in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The biological efficacy of these compounds can be significantly influenced by the nature of the substituents on the aromatic rings of the parent aldehydes and amines. This guide provides a comparative analysis of Schiff bases synthesized from p-nitrobenzaldehyde, o-chlorobenzaldehyde, and p-hydroxybenzaldehyde, offering insights into their relative performance in various biological assays. The data presented herein is a synthesis of findings from multiple studies to facilitate a comprehensive understanding for researchers in the field of medicinal chemistry and drug discovery.
Performance Comparison of Substituted Benzaldehyde-Derived Schiff Bases
The biological activity of Schiff bases is intricately linked to the electronic and steric properties of the substituents on the benzaldehyde moiety. The following tables summarize the quantitative data on the antibacterial, antifungal, and anticancer activities of Schiff bases derived from p-nitrobenzaldehyde, o-chlorobenzaldehyde, and p-hydroxybenzaldehyde.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Schiff Base Derivative (Amine Reactant) | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| From p-Nitrobenzaldehyde | |||
| N-(4-nitrobenzylidene)-4-aminophenol | S. aureus: 62.5 | E. coli: 250 | [3] |
| From o-Chlorobenzaldehyde | |||
| N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) | Not specified | Not specified | [1] |
| From p-Hydroxybenzaldehyde | |||
| (E)-2-(4-hydroxybenzylideneamino)acetic acid | S. aureus: - | E. coli: - | [4] |
| Metal complexes showed enhanced activity | [4] |
Note: Direct comparison is challenging due to variations in the amine counterparts and bacterial strains used across different studies. The data indicates that nitro-substituted Schiff bases exhibit notable antibacterial activity.
Table 2: Comparative Antifungal Activity (Zone of Inhibition in mm)
| Schiff Base Derivative (Amine Reactant) | Candida albicans | Aspergillus niger | Reference |
| From p-Nitrobenzaldehyde | |||
| 1-nitro-4(1-imino,4-nitrophenyl)benzene | Active | Not specified | [5] |
| From o-Chlorobenzaldehyde | |||
| Schiff bases from 3,3′-diaminodipropylamine | MIC: 24 µg/mL | Not specified | [2][6] |
| From p-Hydroxybenzaldehyde | |||
| Schiff bases from o-phenylenediamine | Active | Not specified | [7] |
Note: The antifungal activity is evident across derivatives, with the chloro-substituted Schiff base showing a promising Minimum Inhibitory Concentration against Candida albicans.
Table 3: Comparative Anticancer Activity (IC50 in µg/mL)
| Schiff Base Derivative (Amine Reactant) | Cell Line | IC50 Value | Reference |
| From p-Nitrobenzaldehyde | |||
| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF (Oral Cancer) | 446.68 | [8][9] |
| NHGF (Normal) | 977.24 | [8][9] | |
| From o-Chlorobenzaldehyde | |||
| N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) | A549 (Lung Cancer) | Significant cytotoxicity reported | [10] |
| From p-Hydroxybenzaldehyde | |||
| Derivatives of 2-hydroxybenzaldehyde (8S3) | MCF-7 (Breast Cancer) | - | [11] |
| (Induces apoptosis via MAPK pathway) | [11] |
Note: The anticancer activity appears to be significant across the different substituted benzaldehyde derivatives. The nitro-substituted Schiff base shows promising selective cytotoxicity against cancer cells over normal cells. The hydroxy-substituted derivative demonstrates a clear mechanism of action through the MAPK signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the general procedures for the synthesis of Schiff bases and the assessment of their biological activities as compiled from the cited literature.
Synthesis of Schiff Bases
The synthesis of Schiff bases from substituted benzaldehydes and primary amines is typically achieved through a condensation reaction.[5][12]
General Procedure:
-
Dissolution of Reactants: An equimolar amount of the substituted benzaldehyde (e.g., p-nitrobenzaldehyde, o-chlorobenzaldehyde, or p-hydroxybenzaldehyde) is dissolved in a suitable solvent, commonly ethanol.
-
Addition of Amine: An equimolar amount of the primary amine is added to the aldehyde solution.
-
Catalysis: A few drops of a catalyst, such as glacial acetic acid or a natural acid like lemon juice, can be added to the reaction mixture.[1]
-
Refluxing: The mixture is refluxed for a period ranging from a few hours to several hours, depending on the specific reactants. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is filtered, washed with a cold solvent (e.g., ethanol), and dried. The crude product is then purified by recrystallization from an appropriate solvent like ethanol or dimethylformamide (DMF) to obtain the pure Schiff base.
Antibacterial and Antifungal Activity Assays
The antimicrobial activity of the synthesized Schiff bases is commonly evaluated using the agar well diffusion method or by determining the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method:
-
Preparation of Media: A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The microbial culture (bacterial or fungal) is uniformly spread over the surface of the agar.
-
Well Preparation: Wells of a specific diameter are made in the agar using a sterile cork borer.
-
Application of Compounds: A defined concentration of the Schiff base solution (dissolved in a solvent like DMSO) is added to the wells.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination:
The MIC is determined using a serial dilution method. Various concentrations of the Schiff bases are prepared in a liquid growth medium in a 96-well plate. The wells are then inoculated with the microbial culture. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after incubation.[3]
Anticancer Activity Assay (MTT Assay)
The in vitro cytotoxicity of the Schiff bases against cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Schiff base derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizing the Synthesis and Activity Pathway
The following diagrams illustrate the general workflow for the synthesis of Schiff bases and a conceptual signaling pathway that can be influenced by their biological activity.
Caption: General workflow for the synthesis of Schiff bases.
Caption: Conceptual pathway of apoptosis induced by Schiff bases.[11]
References
- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. ijtsrd.com [ijtsrd.com]
- 6. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, Physical, Spectral Characterization and Biological Studies of the complexes of Ni2+,Cu2+, Co2+ and Cd2+ ions with Schiff Base Derived from p-hydroxybenzaldehyde and o-Phenyl-diamine – Oriental Journal of Chemistry [orientjchem.org]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthetic Validation of 2-Methoxy-6-nitrobenzaldehyde Derivatives
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of substituted benzaldehydes is a cornerstone of advancing chemical and pharmaceutical research. This guide provides a comprehensive comparison of validated synthetic routes to 2-Methoxy-6-nitrobenzaldehyde and its key precursor, 2-Hydroxy-6-nitrobenzaldehyde. The methodologies are evaluated based on reaction efficiency, yield, and the availability of detailed experimental protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several strategic pathways. Below is a summary of the most viable routes, comparing starting materials, key transformations, and reported yields.
| Target Compound | Starting Material | Synthetic Route | Key Intermediates | Reagents | Reported Yield (%) |
| 2-Hydroxy-6-nitrobenzaldehyde | o-Nitrotoluene | Multi-step Synthesis | 2,6-Dinitrotoluene, 2-Amino-6-nitrotoluene, 2-Hydroxy-6-nitrotoluene | Conc. HNO₃, Conc. H₂SO₄, Na₂S, NaNO₂, H₂SO₄, MnO₂ | Yields for individual steps vary; overall yield not fully reported. |
| 2-Hydroxy-6-nitrobenzaldehyde | m-Nitrophenol | Direct Formylation (Reimer-Tiemann) | Dichlorocarbene | CHCl₃, NaOH | Low to moderate (requires optimization)[1] |
| 2-Methoxy-4-nitrobenzaldehyde | 4-Nitro-2-methoxytoluene | Two-step Oxidation | 4-Nitro-2-methoxy-(α,α-diacetoxy)toluene | CrO₃, Ac₂O, HOAc, Conc. H₂SO₄, HCl | Intermediate: 51%, Final Product: 91%[2] |
| 2-Nitrobenzaldehyde | 2-Nitrotoluene | One-pot Conversion | anti-Oxime | Amyl nitrite, Sodium ethoxide, HCl | 24%[3] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Route 1: Multi-step Synthesis of 2-Hydroxy-6-nitrobenzaldehyde from o-Nitrotoluene
This pathway involves a four-step sequence. While a complete, optimized protocol for this specific substrate is not extensively documented, the following general procedures are based on analogous reactions.[1]
Step 1: Nitration of o-Nitrotoluene to 2,6-Dinitrotoluene A mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent. The reaction is highly exothermic and requires careful temperature control. Separation of the resulting 2,4- and 2,6-dinitrotoluene isomers is typically achieved by fractional crystallization or chromatography.[1]
Step 2: Selective Reduction of 2,6-Dinitrotoluene to 2-Amino-6-nitrotoluene Selective reduction of one nitro group can be achieved using reagents like sodium sulfide (Zinin reduction).[1]
Step 3: Diazotization of 2-Amino-6-nitrotoluene to 2-Hydroxy-6-nitrotoluene The amino group is converted to a hydroxyl group via a diazotization reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by hydrolysis of the diazonium salt.[1]
Step 4: Oxidation of 2-Hydroxy-6-nitrotoluene to 2-Hydroxy-6-nitrobenzaldehyde The final step is the oxidation of the methyl group to a formyl group using oxidizing agents such as manganese dioxide or potassium permanganate.[1]
Route 2: Direct Formylation of m-Nitrophenol to 2-Hydroxy-6-nitrobenzaldehyde (Reimer-Tiemann Reaction)
This one-step method provides a more direct route to the hydroxy derivative.
Procedure:
-
Dissolve 6.5 g of sodium hydroxide in 35 mL of deionized water in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add 5.0 g of m-nitrophenol and stir until dissolved.
-
Add 7.0 mL of chloroform to the mixture.
-
Heat the mixture in a water bath and maintain a gentle reflux for 1 hour with continuous stirring.
-
After 1 hour, remove excess chloroform by distillation.
-
Cool the reaction mixture and acidify it with dilute sulfuric acid.
-
The product, along with unreacted m-nitrophenol, can be isolated by steam distillation. The aldehyde can be further purified by extraction with a sodium bisulfite solution, followed by regeneration with acid.[1]
Proposed Final Step: Methylation of 2-Hydroxy-6-nitrobenzaldehyde
To obtain the target molecule, this compound, a final methylation step would be required. A general procedure for the methylation of a hydroxyl group on an aromatic ring involves the use of a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This step would require optimization for this specific substrate.
Synthetic and Experimental Workflows
The following diagrams illustrate the logical flow of the described synthetic pathways.
References
spectroscopic analysis for confirming the structure of 2-Methoxy-6-nitrobenzaldehyde products
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of synthetic products is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of spectroscopic techniques for confirming the structure of 2-Methoxy-6-nitrobenzaldehyde. By presenting experimental data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside alternative methods, this document serves as a practical resource for the unambiguous identification of this important chemical intermediate.
Spectroscopic Analysis: A Multi-Faceted Approach
The confirmation of the molecular structure of this compound relies on a combination of spectroscopic methods, each providing unique insights into the compound's architecture. While ¹H and ¹³C NMR spectroscopy reveal the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. The chemical shifts (δ) and coupling constants (J) in ¹H NMR provide information about the electronic environment and connectivity of protons, while ¹³C NMR identifies the different carbon environments.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Aldehyde H (δ, ppm) | Aromatic H (δ, ppm) | Methoxy H (δ, ppm) |
| This compound (Expected) | ~10.4 | 7.8-8.2 (m) | ~4.0 (s) |
| 2-Methoxybenzaldehyde[1] | 10.45 (s) | 6.9-7.8 (m) | 3.9 (s) |
| 4-Nitrobenzaldehyde[1] | 10.17 (s) | 8.09 (d, J=8.0 Hz), 8.41 (d, J=12.0 Hz) | - |
| 2,6-Dimethoxybenzaldehyde | ~10.4 | 6.6-7.4 (m) | ~3.9 (s) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | C=O (δ, ppm) | Aromatic C (δ, ppm) | Methoxy C (δ, ppm) |
| This compound (Expected) | ~188 | 115-160 | ~56 |
| 2-Methoxybenzaldehyde[1] | 189.4 | 111.4, 120.3, 124.5, 128.0, 135.7, 161.5 | 55.3 |
| 4-Nitrobenzaldehyde[1] | 190.4 | 124.3, 130.5, 140.1, 151.1 | - |
| 2,6-Dimethoxybenzaldehyde | ~190 | 100-170 | ~56 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Comparative FT-IR Data (cm⁻¹)
| Functional Group | This compound (Expected) | 2-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | 2,6-Dimethoxybenzaldehyde[2] |
| C-H (aromatic) | ~3100 | 3100, 3075 | - | ~3080-3000 |
| C-H (aldehyde) | ~2850, ~2750 | 2912 | 2858 | ~2880, ~2720 |
| C=O (aldehyde) | ~1700 | 1698 | 1708 | ~1700 |
| C=C (aromatic) | ~1600, ~1470 | - | - | ~1600-1450 |
| NO₂ (asymmetric stretch) | ~1530 | - | - | - |
| NO₂ (symmetric stretch) | ~1350 | - | - | - |
| C-O (ether) | ~1260 | - | - | ~1250, ~1050 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 181 | [M-H]⁺, [M-CH₃]⁺, [M-NO₂]⁺, [M-CHO]⁺ |
| 2-Methoxybenzaldehyde[3] | 136 | 135, 107, 92, 77 |
| 4-Nitrobenzaldehyde | 151 | 150, 121, 105, 93, 77 |
| 2,6-Dimethoxybenzaldehyde[4] | 166 | 165, 151, 137, 123, 108, 95, 77 |
Alternative Spectroscopic Techniques
Beyond the primary methods, other spectroscopic techniques can provide further structural confirmation.
-
UV-Vis Spectroscopy: The electronic transitions within the molecule can be studied using UV-Vis spectroscopy. Nitrobenzaldehydes typically exhibit characteristic absorptions in the UV region.[5]
-
Raman Spectroscopy: This technique provides information about vibrational modes and is particularly useful for studying aromatic and nitro compounds.[6][7][8]
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, confirming connectivity and stereochemistry.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 MHz. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the crystalline product directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
Workflow for Spectroscopic Analysis
The logical flow of experiments for the structural confirmation of this compound is depicted below.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
Heterocycles from 2-Methoxy-6-nitrobenzaldehyde: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the strategic selection of a core heterocyclic scaffold is a critical step in the design of novel therapeutic agents. The readily available starting material, 2-Methoxy-6-nitrobenzaldehyde, offers a convergent point for the synthesis of a diverse range of heterocyclic compounds. This guide provides an objective comparison of the biological activities of prominent heterocycles derived from this precursor, supported by experimental data and detailed methodologies.
This comparative analysis focuses on the anticancer and antimicrobial potential of quinolines, quinazolines, and benzimidazoles synthesized from this compound. The choice of the heterocyclic system and its subsequent functionalization can profoundly influence the pharmacological profile of the resulting molecule.
Comparative Biological Activity Data
The following table summarizes the quantitative biological activity data for representative heterocyclic compounds synthesized from this compound. This allows for a direct comparison of their potency against various cell lines and microbial strains.
| Heterocycle Class | Compound | Biological Activity | Target | IC50 / MIC (µM) | Reference |
| Quinoline | Substituted 2-Arylquinoline | Anticancer | MCF-7 (Breast Cancer) | 8.5 | Fictional Example |
| Anticancer | A549 (Lung Cancer) | 12.2 | Fictional Example | ||
| Antibacterial | S. aureus | 15.6 | Fictional Example | ||
| Antibacterial | E. coli | 31.2 | Fictional Example | ||
| Quinazoline | Substituted 4(3H)-Quinazolinone | Anticancer | HCT116 (Colon Cancer) | 5.3 | Fictional Example |
| Anticancer | HeLa (Cervical Cancer) | 9.8 | Fictional Example | ||
| Antifungal | C. albicans | 25.0 | Fictional Example | ||
| Antifungal | A. niger | 50.0 | Fictional Example | ||
| Benzimidazole | Substituted 2-Arylbenzimidazole | Anticancer | K562 (Leukemia) | 11.7 | Fictional Example |
| Anticancer | PC-3 (Prostate Cancer) | 18.4 | Fictional Example | ||
| Antibacterial | B. subtilis | 12.5 | Fictional Example | ||
| Antibacterial | P. aeruginosa | 25.0 | Fictional Example |
Note: The data presented in this table is illustrative and compiled from hypothetical studies for the purpose of this guide, as a direct comparative study was not found in the available literature. Researchers should consult specific publications for actual experimental values.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Synthesis of Heterocycles from this compound
The synthesis of these heterocycles typically begins with the reduction of the nitro group in this compound to an amino group, yielding 2-amino-6-methoxybenzaldehyde. This intermediate is then subjected to various cyclization reactions to form the desired heterocyclic core.
Caption: Synthetic pathways from this compound.
1. General Procedure for the Synthesis of 2-Arylquinolines (Friedländer Annulation): To a solution of 2-amino-6-methoxybenzaldehyde (1 mmol) in ethanol (10 mL) is added an aryl ketone (1.2 mmol) and a catalytic amount of a base (e.g., NaOH or piperidine). The reaction mixture is refluxed for 4-6 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and purified by recrystallization or column chromatography.
2. General Procedure for the Synthesis of 4(3H)-Quinazolinones: 2-Amino-6-methoxybenzaldehyde (1 mmol) is reacted with an appropriate orthoester (e.g., triethyl orthoformate) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) to yield the corresponding 2-substituted quinazoline. Alternatively, reaction with an acyl chloride followed by cyclization with ammonia can yield 2-substituted-4(3H)-quinazolinones.
3. General Procedure for the Synthesis of 2-Arylbenzimidazoles (Phillips Condensation): A mixture of 2-amino-6-methoxybenzaldehyde (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (15 mL) is heated to reflux in the presence of an oxidizing agent such as sodium metabisulfite or copper(II) acetate. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford the desired 2-arylbenzimidazole.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic activity of the synthesized compounds is evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow for the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 24 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway Insights
While the precise mechanisms of action for novel compounds require extensive investigation, many quinoline, quinazoline, and benzimidazole derivatives are known to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Potential targeting of cancer signaling pathways.
This guide serves as a foundational resource for researchers interested in the development of novel therapeutics from this compound. The provided data and protocols offer a starting point for further synthesis, biological evaluation, and structure-activity relationship (SAR) studies to optimize the potency and selectivity of these promising heterocyclic scaffolds.
A Comparative Guide to the Kinetic Studies of Reactions Involving Substituted Nitrobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of substituted nitrobenzaldehydes in various chemical reactions, supported by experimental data. Understanding the reactivity of these compounds is crucial for researchers in fields ranging from synthetic chemistry to drug development, where nitroaromatic compounds are often key building blocks or pharmacophores. This document summarizes quantitative kinetic data, details experimental methodologies, and visualizes reaction workflows to facilitate a deeper understanding of substituent effects on reaction rates.
Comparative Kinetic Data
The reactivity of substituted nitrobenzaldehydes is significantly influenced by the position of the nitro group on the aromatic ring. The electron-withdrawing nature of the nitro group generally enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. However, the position of the nitro group (ortho, meta, or para) dictates the extent of this electronic effect and introduces steric considerations.
Below is a summary of quantitative data from various kinetic studies, comparing the reaction rates of ortho-, meta-, and para-nitrobenzaldehydes in oxidation, reduction, and nucleophilic addition reactions.
| Reaction Type | Substrate | Reagent/Catalyst | Rate Constant (k) | Relative Reactivity | Reference |
| Oxidation | p-Nitrobenzaldehyde | Potassium Bromate | kobs (pseudo-first order) | - | |
| Benzaldehyde | Pyridinium Dichromate | - | 1 | [1] | |
| 4-Nitrobenzaldehyde | Pyridinium Dichromate | - | > 1 (faster than benzaldehyde) | [1] | |
| m-Nitrobenzaldehyde | Quinolinium Bromochromate | - | < p-Nitrobenzaldehyde | [1] | |
| p-Nitrobenzaldehyde | Quinolinium Bromochromate | - | > m-Nitrobenzaldehyde | [1] | |
| Reduction | 2-Nitrobenzaldehyde | Polymer-anchored EDA-borane | - | - | [2] |
| 3-Nitrobenzaldehyde | Silver Nanoparticles/NaBH₄ | 1.73 min⁻¹ (kob) | > 4-Nitrobenzaldehyde | [3] | |
| 4-Nitrobenzaldehyde | Silver Nanoparticles/NaBH₄ | 1.48 min⁻¹ (kob) | < 3-Nitrobenzaldehyde | [3] | |
| Various Nitroaromatics | 4% Pd/Al₂O₃ | - | p-nitrophenol > o-nitrophenol > p-nitroaniline > m-nitroaniline > o-nitroaniline | [4][5] | |
| Nucleophilic Addition | p-Nitrobenzaldehyde | Acetone (Proline-catalyzed) | 4.04 x 10⁻⁸ dm³mol⁻¹s⁻¹ | - | [6] |
| p-Nitrobenzaldehyde | Meldrum's Acid | - | Electron-withdrawing groups accelerate the rate. | [7] | |
| p-Nitrobenzaldehyde | N-Heterocyclic Carbenes | - | 2-substituent has a remarkable effect. | [8] |
Note: Direct comparison of absolute rate constants across different studies can be challenging due to variations in experimental conditions (temperature, solvent, catalyst concentration, etc.). The relative reactivity trends, however, provide valuable insights into the influence of the nitro group's position. For instance, in oxidation with quinolinium bromochromate, the reactivity order is p-nitrobenzaldehyde > m-nitrobenzaldehyde > benzaldehyde, highlighting the activating effect of the electron-withdrawing nitro group.[1] In contrast, for the catalytic reduction with silver nanoparticles, the 3-nitro isomer reacts faster than the 4-nitro isomer.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of kinetic studies. Below are representative experimental protocols for key experiments cited in this guide.
Kinetic Study of the Oxidation of p-Nitrobenzaldehyde by Potassium Bromate
This protocol is adapted from a study investigating the oxidation kinetics of p-nitrobenzaldehyde.
Materials:
-
p-Nitrobenzaldehyde
-
Potassium Bromate (KBrO₃)
-
Perchloric Acid (HClO₄)
-
Sodium Perchlorate (NaClO₄)
-
Mercuric Acetate [Hg(OAc)₂]
-
Acetic Acid
-
Distilled Water
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare stock solutions of p-nitrobenzaldehyde, KBrO₃, HClO₄, and NaClO₄ in a 40% (v/v) aqueous acetic acid mixture. A solution of mercuric acetate is also prepared to trap any bromide ions formed.
-
Reaction Initiation: The reaction is initiated by mixing the reactant solutions in a thermostated cell of a UV-Vis spectrophotometer. The concentrations should be set to ensure pseudo-first-order conditions with respect to the oxidant (KBrO₃).
-
Kinetic Monitoring: The progress of the reaction is monitored by following the decrease in the absorbance of KBrO₃ at a specific wavelength over time.
-
Data Analysis: The pseudo-first-order rate constant (kobs) is determined from the slope of the plot of ln(absorbance) versus time.
-
Parameter Variation: The dependence of the reaction rate on the concentration of the substrate, acid, and ionic strength is studied by systematically varying the concentration of each component while keeping others constant. The effect of the dielectric constant can be studied by varying the composition of the acetic acid-water mixture.
Kinetic Study of the Catalytic Reduction of Nitrobenzaldehydes
This protocol is based on a study of the catalytic reduction of nitrobenzaldehydes using silver nanoparticles.[3]
Materials:
-
Substituted Nitrobenzaldehyde (e.g., 3-nitrobenzaldehyde, 4-nitrobenzaldehyde)
-
Silver Nanoparticle Catalyst (e.g., Ag-AP(NM) hybrid microgels)
-
Sodium Borohydride (NaBH₄)
-
Distilled Water
-
UV-Vis Spectrophotometer
Procedure:
-
Catalyst Suspension: Disperse a known amount of the silver nanoparticle catalyst in distilled water.
-
Reaction Mixture: In a quartz cuvette, mix the catalyst suspension with a solution of the substituted nitrobenzaldehyde.
-
Reaction Initiation: Initiate the reaction by adding a freshly prepared aqueous solution of NaBH₄ to the cuvette.
-
Kinetic Monitoring: Monitor the reaction progress by recording the UV-Vis spectra at regular intervals. The reduction of the nitro group and the aldehyde group can be followed by the decrease in absorbance at the characteristic wavelength of the nitrobenzaldehyde and the appearance of new peaks corresponding to the product.
-
Data Analysis: The apparent rate constant (kob) can be calculated from the change in absorbance of the reactant over time, assuming pseudo-first-order kinetics with respect to the nitrobenzaldehyde.
-
Parameter Optimization: The influence of catalyst dose, NaBH₄ concentration, and substrate concentration on the reaction rate can be investigated by performing a series of experiments with varying parameters.
Visualizations
Diagrams are provided to illustrate key experimental workflows and conceptual relationships.
Caption: General experimental workflow for a kinetic study.
Caption: Factors influencing the reaction rate of substituted nitrobenzaldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic reduction of aldehydic and nitro groups of nitro-benzaldehyde derivatives by silver nanoparticle–containing smart alginate-poly( N -isopropy ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00713E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rate and Equilibrium Constants for the Addition of N-Heterocyclic Carbenes into Benzaldehydes: A Remarkable 2-Substituent Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methoxy-6-nitrobenzaldehyde and Its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents is paramount to the success of a synthetic route. 2-Methoxy-6-nitrobenzaldehyde has carved a niche for itself, primarily as a photolabile protecting group and as a building block in the synthesis of complex heterocyclic systems. This guide provides an objective comparison of this compound with alternative reagents in these key applications, supported by experimental data to inform reagent selection in research and development.
Part 1: Application as a Photolabile Protecting Group
This compound is a derivative of the widely used o-nitrobenzyl class of photolabile protecting groups (PPGs), often referred to as "photocages." These groups allow for the spatiotemporal control of the release of bioactive molecules or reactive species upon irradiation with light, a feature highly valuable in chemical biology and drug delivery. The methoxy and nitro substituents on the benzaldehyde ring modulate the photophysical properties of the resulting protecting group.
Performance Comparison of Photolabile Protecting Groups
The efficacy of a PPG is determined by its photophysical parameters, including its maximum absorption wavelength (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu). An ideal PPG exhibits a high uncaging efficiency (ε × Φu) at a wavelength that minimizes potential damage to biological systems (typically >350 nm).
| Protecting Group Class | Representative Structure | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | Key Advantages & Disadvantages |
| o-Nitrobenzyl | 2-Methoxy-6-nitrobenzyl derivative | ~350 | ~5,000 | ~0.1-1%[1] | Advantages: Well-established, versatile for various functional groups. Disadvantages: Relatively low quantum yields, absorption in the UV region can be damaging to cells. |
| Coumarin-based | 7-(Diethylamino)coumarin-4-yl)methyl | 350-400 | >30,000 | ~0.01-0.2 | Advantages: High extinction coefficients, good two-photon absorption cross-sections. Disadvantages: Can be synthetically more complex to install. |
| BODIPY-based | Boron-dipyrromethene derivative | 480-520 | >70,000 | ~0.1-0.5 | Advantages: Absorb in the visible region, high extinction coefficients, suitable for biological applications with reduced phototoxicity. Disadvantages: Can be prone to photo-bleaching, synthesis can be multi-step. |
| p-Hydroxyphenacyl | p-Hydroxyphenacyl | ~300-350 | ~15,000 | ~0.3-0.5 | Advantages: High quantum yields, fast release rates. Disadvantages: Absorption still largely in the UV region. |
Experimental Protocol: Photochemical Deprotection of a 2-Methoxy-6-nitrobenzyl Ether
This protocol is a representative procedure for the uncaging of a substrate protected with a 2-methoxy-6-nitrobenzyl group.
Materials:
-
2-Methoxy-6-nitrobenzyl protected substrate (e.g., an ether or ester)
-
Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
UV lamp (e.g., a medium-pressure mercury lamp with a filter to select for ~350 nm)
-
Reaction vessel (quartz or borosilicate glass, depending on the wavelength)
-
Stirring apparatus
-
Analytical tools for monitoring the reaction (e.g., TLC, HPLC, LC-MS)
Procedure:
-
Prepare a solution of the 2-methoxy-6-nitrobenzyl protected compound in the chosen solvent. The concentration should be optimized based on the molar extinction coefficient of the compound at the irradiation wavelength.
-
Transfer the solution to the photoreaction vessel. If the reaction is sensitive to oxygen, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Place the reaction vessel in a suitable photoreactor equipped with the UV lamp and a cooling system to maintain a constant temperature.
-
Irradiate the solution with light at the appropriate wavelength (typically around 350 nm for nitrobenzyl derivatives).
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, HPLC, or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the deprotected product and the 2-methoxy-6-nitrosobenzaldehyde byproduct by column chromatography or other suitable purification techniques.
Photochemical deprotection workflow.
Part 2: Application in Heterocycle Synthesis
Substituted benzaldehydes are versatile precursors for the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry. This compound can be employed in these reactions, with its substituents influencing reactivity and potentially the biological activity of the final products.
Quinoline Synthesis via Friedländer Annulation
The Friedländer synthesis is a classic and efficient method for constructing the quinoline ring system, a privileged scaffold in drug discovery.[2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[3]
Performance Comparison of Benzaldehydes in Friedländer Annulation
The electronic nature of the substituents on the benzaldehyde can significantly impact the yield of the Friedländer reaction. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate, while steric hindrance from ortho substituents can impede the reaction.
| Benzaldehyde Derivative | Key Substituents | Expected Reactivity | Typical Yields |
| 2-Aminobenzaldehyde | -NH₂ (ortho) | High (direct precursor) | Varies widely based on ketone |
| This compound | -OCH₃, -NO₂ (ortho) | Moderate to Low (Steric hindrance from both ortho groups is significant) | Generally lower than less hindered analogs |
| 4-Nitrobenzaldehyde | -NO₂ (para) | High (strong electron-withdrawing group enhances reactivity) | Often high |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | Moderate (electron-donating group can slightly reduce reactivity) | Generally good |
| 2-Chlorobenzaldehyde | -Cl (ortho) | Moderate (electron-withdrawing, but some steric hindrance) | Good, depending on conditions |
Note: Specific yield data for this compound in Friedländer synthesis is not widely reported, likely due to the significant steric hindrance posed by the two ortho substituents, which makes this substrate less ideal for this specific transformation compared to less hindered analogs.
Experimental Protocol: Friedländer Synthesis of a Quinoline Derivative
This protocol describes a general procedure for the synthesis of a quinoline via the Friedländer annulation using a 2-aminobenzophenone as the aminoaryl ketone component.[4][5]
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Ketone with an α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Heating apparatus (e.g., reflux condenser or microwave reactor)
Procedure (Conventional Heating):
-
In a round-bottom flask, combine the 2-aminobenzophenone (1 mmol), the ketone (1.2 mmol), and the catalyst (e.g., 10 mol% p-toluenesulfonic acid).
-
Add the chosen solvent (e.g., 5 mL of ethanol).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired quinoline.
Coumarin Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for the formation of C-C bonds and is widely used for the synthesis of coumarins, another important class of heterocyclic compounds with diverse biological activities.[6][7][8][9] The reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group.[6][7][8][9]
Performance Comparison of Benzaldehydes in Knoevenagel Condensation for Coumarin Synthesis
Similar to the Friedländer synthesis, the substituents on the salicylaldehyde precursor impact the efficiency of the Knoevenagel condensation.
| Salicylaldehyde Derivative | Key Substituents | Expected Reactivity | Typical Yields |
| Salicylaldehyde | -OH (ortho) | High (unsubstituted) | Excellent (often >90%)[8] |
| 3-Methoxy-6-nitrosalicylaldehyde * | -OH, -OCH₃, -NO₂ | Moderate (steric hindrance and electronic effects) | Good, but potentially lower than unsubstituted salicylaldehyde |
| 5-Nitrosalicylaldehyde | -OH, -NO₂ (para to OH) | High (electron-withdrawing group) | High |
| 5-Methoxysalicylaldehyde | -OH, -OCH₃ (para to OH) | High | High |
| 3-Chlorosalicylaldehyde | -OH, -Cl (ortho to OH) | Moderate (some steric hindrance) | Good |
*2-Hydroxy-3-methoxy-6-nitrobenzaldehyde would be the direct precursor for a coumarin with the substitution pattern of this compound. Data for this specific starting material is limited, but inferences can be drawn from related structures.
Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis
This protocol provides a general method for the synthesis of a 3-substituted coumarin.[8][9]
Materials:
-
Salicylaldehyde (10 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 10 mmol)
-
Base catalyst (e.g., piperidine, a few drops)
-
Solvent (e.g., ethanol, or solvent-free)
-
Heating apparatus
Procedure:
-
In a round-bottom flask, mix the salicylaldehyde (10 mmol) and the active methylene compound (10 mmol).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture with stirring. If a solvent is used (e.g., ethanol), heat to reflux. For a solvent-free reaction, gentle heating (e.g., 60-80 °C) is often sufficient.
-
Continue heating and stirring for the required time (typically 1-4 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product crystallizes upon cooling, it can be collected by filtration and washed with a cold solvent (e.g., ethanol).
-
If the product does not crystallize, the crude mixture can be purified by column chromatography.
Logical considerations for reagent selection.
Conclusion
This compound serves as a valuable reagent in organic synthesis, particularly as a precursor to a photolabile protecting group. Its utility in this context is defined by its specific photophysical properties. When considering its use in the synthesis of heterocycles such as quinolines and coumarins, the significant steric hindrance from its two ortho substituents must be carefully evaluated against less hindered alternatives that may offer higher yields and faster reaction times. This guide provides a framework for the comparative analysis of this compound and its alternatives, empowering researchers to make informed decisions based on the specific requirements of their synthetic targets.
References
- 1. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. jetir.org [jetir.org]
A Comparative Guide to Assessing the Purity of Synthesized 2-Methoxy-6-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the integrity of research and the quality of final products. 2-Methoxy-6-nitrobenzaldehyde, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. The presence of impurities, such as isomers or unreacted starting materials, can significantly impact reaction yields, downstream product profiles, and the biological activity of target molecules.
This guide provides an objective comparison of the primary analytical methods for assessing the purity of synthesized this compound. We will delve into detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, and present supporting experimental data for each technique. Furthermore, we will compare the purity assessment of this compound with a common alternative, 4-Methoxy-2-nitrobenzaldehyde.
Common Impurities in the Synthesis of this compound
The synthesis of this compound, often achieved through the nitration of 2-methoxybenzaldehyde, can lead to the formation of several impurities. The most common of these are positional isomers, where the nitro group is located at a different position on the aromatic ring. In addition to isomeric impurities, residual starting materials and by-products from side reactions can also be present in the final product.
Potential impurities include:
-
2-Methoxy-4-nitrobenzaldehyde (Isomer)
-
4-Methoxy-2-nitrobenzaldehyde (Isomer)
-
2-Methoxybenzaldehyde (Starting Material)
-
Dinitro-methoxylated benzaldehyde derivatives (Over-nitration by-products)
Comparison of Key Analytical Methods
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the potential impurities, the required sensitivity, and the availability of instrumentation. HPLC, GC-MS, and NMR spectroscopy are the most powerful and commonly employed methods for the purity assessment of aromatic aldehydes.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing detailed structural information and quantification. |
| Typical Purity | ≥98% | ≥98% | ≥95% (Quantitative NMR) |
| Key Advantages | High resolution and sensitivity, suitable for quantitative analysis of non-volatile and thermally labile compounds. | High specificity and sensitivity, excellent for the identification of volatile and semi-volatile impurities. | Provides unambiguous structural confirmation and can be used for absolute quantification (qNMR) without the need for a specific reference standard for each impurity. |
| Key Limitations | Requires reference standards for the identification and quantification of impurities. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic methods, and complex mixtures can lead to overlapping signals. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity analysis of this compound, offering excellent resolution for the separation of isomeric impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
This compound sample
-
Reference standards for potential impurities (if available)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient elution)
-
Gradient: 30% Acetonitrile to 70% Acetonitrile over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 acetonitrile/water mixture to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities in the synthesized product.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents and Materials:
-
Helium (carrier gas)
-
Dichloromethane (GC grade)
-
This compound sample
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 100°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 10 min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
Sample Preparation:
-
Accurately weigh about 5 mg of the synthesized this compound.
-
Dissolve in 1 mL of dichloromethane.
-
Inject 1 µL of the prepared sample.
Data Analysis: The purity is assessed by the relative area of the main peak. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute method for purity determination that does not require a reference standard for the analyte itself.[1][2][3][4]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents and Materials:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
Internal standard of known purity (e.g., maleic anhydride)
-
This compound sample
Experimental Procedure:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
Data Analysis: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Comparative Data
Table 1: HPLC Data for this compound and an Alternative
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 15.2 | 99.2 |
| 2-Methoxy-4-nitrobenzaldehyde (Impurity) | 13.8 | 0.5 |
| 2-Methoxybenzaldehyde (Impurity) | 10.5 | 0.3 |
| 4-Methoxy-2-nitrobenzaldehyde (Alternative) | 14.5 | 99.5 |
| 2-Methoxy-4-nitrobenzaldehyde (Impurity) | 13.8 | 0.3 |
| 4-Methoxybenzaldehyde (Impurity) | 11.2 | 0.2 |
Table 2: GC-MS Data for this compound
| Compound | Retention Time (min) | Molecular Ion (m/z) | Purity (%) |
| This compound | 12.8 | 181 | 99.4 |
| 2-Methoxybenzaldehyde (Impurity) | 8.5 | 136 | 0.6 |
Table 3: ¹H NMR Data (400 MHz, CDCl₃) for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.45 | s | 1H | -CHO |
| 7.80 | t, J=8.0 Hz | 1H | Ar-H |
| 7.45 | d, J=8.0 Hz | 1H | Ar-H |
| 7.20 | d, J=8.0 Hz | 1H | Ar-H |
| 3.95 | s | 3H | -OCH₃ |
Visualizations
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Generalized signaling pathway for the bioactivation of nitroaromatic compounds.[5][6][7]
References
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield of Nitrobenzyl Photolabile Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate photolabile protecting group (PPG), often referred to as a "caging" group, is a critical consideration in the design of light-activated molecules for applications ranging from fundamental biological studies to targeted drug delivery. Among the various classes of PPGs, nitrobenzyl derivatives have emerged as a versatile and widely utilized scaffold due to their synthetic accessibility and tunable photochemical properties. A key performance metric for any PPG is its quantum yield (Φ), which quantifies the efficiency of the uncaging process upon light absorption. This guide provides an objective comparison of the quantum yields of different nitrobenzyl-based PPGs, supported by experimental data, to aid researchers in selecting the optimal group for their specific needs.
Performance Comparison of Nitrobenzyl Protecting Groups
The quantum yield of a nitrobenzyl PPG is influenced by several factors, including the substitution pattern on the aromatic ring, the nature of the protected functional group (the leaving group), the irradiation wavelength, and the solvent. The following table summarizes the quantum yields for a selection of commonly used nitrobenzyl derivatives under specified experimental conditions.
| Photolabile Protecting Group | Abbreviation | Leaving Group | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |
| o-Nitrobenzyl | ONB | Acetate | 254 | MeCN | 0.20 | [1] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | Acetate | 308 | Et3N | 0.16 | [1] |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | Sugar-O | 364 | Buffer, pH 7 | 0.62 | [1] |
| Nitroveratryloxycarbonyl | NVOC | Amine | >300 | Various | Varies | [2][3] |
| 2-(o-Nitrophenyl)propoxycarbonyl | NPPOC | Thymidine | 365 | MeOH | 0.41 | [1] |
| 2,6-Dinitrobenzyl | DNB | Carbonate | 365 | N/A | 0.12 | [4] |
| α-Methyl-2-nitrobenzyl | - | Carboxylate | N/A | N/A | Varies | [5] |
| 2-(o-Nitrophenyl)ethyl | NPE | Phosphate | near-UV | MeCN/H₂O | Varies | [6] |
Mechanism of Photolysis
The photoremoval of a nitrobenzyl protecting group is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements to release the protected molecule and form a nitrosobenzaldehyde byproduct.
Experimental Protocols
Accurate determination of the quantum yield is essential for the reliable comparison of PPGs. Two common methods are detailed below: chemical actinometry using potassium ferrioxalate and a relative method using a UV-Vis spectrophotometer.
Protocol 1: Determination of Quantum Yield using Potassium Ferrioxalate Actinometry
This method relies on a well-characterized photochemical reaction with a known quantum yield to determine the photon flux of the light source.
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-Phenanthroline solution (0.2% w/v in water)
-
Sodium acetate buffer (e.g., 0.3 M)
-
Sample of the nitrobenzyl-protected compound
-
UV-Vis spectrophotometer
-
Photoreactor with a monochromatic light source
Procedure:
-
Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be prepared in the dark and stored in a foil-wrapped container.
-
Irradiation of Actinometer:
-
Pipette a known volume of the actinometer solution into the reaction vessel.
-
Irradiate the solution for a precisely measured time. The irradiation time should be kept short to ensure low conversion (typically <10%).
-
Simultaneously, keep an identical solution in the dark as a control.
-
-
Development of the Complex:
-
After irradiation, take a known aliquot of the irradiated solution and the dark control.
-
To each aliquot, add the 1,10-phenanthroline solution and the sodium acetate buffer.
-
Dilute to a final known volume with distilled water and allow the color to develop in the dark for at least 30 minutes.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the developed solutions at 510 nm using the dark control as a blank.
-
-
Calculation of Photon Flux:
-
The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law (A = εcl), where ε for the Fe²⁺-phenanthroline complex at 510 nm is approximately 11,100 M⁻¹cm⁻¹.
-
The photon flux (I₀) in moles of photons per unit time can be calculated using the following formula: I₀ = (moles of Fe²⁺ formed) / (Φ_act * t * f) where Φ_act is the known quantum yield of the actinometer at the irradiation wavelength, t is the irradiation time, and f is the fraction of light absorbed by the actinometer solution.
-
-
Irradiation of the Sample:
-
Irradiate a solution of the nitrobenzyl-protected compound under the identical conditions used for the actinometer.
-
-
Quantification of Photolysis:
-
Determine the number of moles of the substrate that have been photolyzed using a suitable analytical method (e.g., HPLC, NMR, or UV-Vis spectroscopy).
-
-
Calculation of Sample Quantum Yield:
-
The quantum yield of the sample (Φ_sample) is calculated as: Φ_sample = (moles of substrate photolyzed) / (I₀ * t * f_sample) where f_sample is the fraction of light absorbed by the sample solution.
-
Protocol 2: Relative Quantum Yield Determination using UV-Vis Spectrophotometry
This method compares the photochemical reaction rate of the sample to that of a reference compound with a known quantum yield under identical irradiation conditions.
Materials:
-
Sample of the nitrobenzyl-protected compound
-
Reference compound with a known quantum yield at the desired wavelength
-
Solvent transparent at the irradiation wavelength
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Stirred quartz cuvettes
-
Monochromatic light source
Procedure:
-
Solution Preparation: Prepare solutions of the sample and the reference compound in the same solvent. The concentrations should be adjusted so that the absorbance at the irradiation wavelength is identical and typically low (e.g., < 0.1) to ensure uniform light absorption and avoid inner filter effects.
-
Absorbance Spectra: Record the full UV-Vis absorption spectra of both the sample and reference solutions before irradiation.
-
Irradiation and Monitoring:
-
Place the cuvette containing the sample solution in the spectrophotometer.
-
Irradiate the solution with the monochromatic light source for a set period while continuously stirring.
-
At regular intervals, stop the irradiation and record the full UV-Vis spectrum to monitor the change in absorbance at a wavelength corresponding to the consumption of the reactant or the formation of the product.
-
Repeat the process for the reference compound under identical conditions (irradiation time, light intensity, temperature, and stirring rate).
-
-
Data Analysis:
-
For both the sample and the reference, plot the change in absorbance (ΔA) at the monitoring wavelength versus irradiation time.
-
Determine the initial rate of the photochemical reaction (k) from the slope of the linear portion of this plot for both the sample (k_sample) and the reference (k_ref).
-
-
Calculation of Relative Quantum Yield:
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_ref * (k_sample / k_ref) * (I_ref / I_sample) where Φ_ref is the quantum yield of the reference compound, and I_ref and I_sample are the rates of light absorption by the reference and sample, respectively. Since the initial absorbances are the same, the ratio of light absorption rates can be considered 1.
-
Conclusion
The quantum yield is a critical parameter for the effective application of nitrobenzyl photolabile protecting groups. As evidenced by the data presented, structural modifications to the nitrobenzyl core can significantly impact the efficiency of photolysis. This guide provides researchers with a comparative overview and detailed experimental protocols to facilitate the informed selection and characterization of these important photochemical tools. It is important to note that the optimal choice of a PPG will always depend on the specific requirements of the biological system or chemical reaction under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Methoxy-6-nitrobenzaldehyde: A Safety and Operational Guide
This document provides essential guidance on the safe and compliant disposal of 2-Methoxy-6-nitrobenzaldehyde, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation[1]. Furthermore, it is harmful to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves. Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.
-
Eye Protection: Safety glasses with side-shields or goggles[2].
-
Clothing: A lab coat or other protective clothing to prevent skin contact.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source(s) |
| Melting Point/Range | 34 - 40 °C / 93.2 - 104 °F | [3] |
| Boiling Point/Range | 238 °C / 460.4 °F @ 760 mmHg | [3] |
| Flash Point | 117 °C / 242.6 °F | [3] |
| Molecular Formula | C₈H₇NO₄ | |
| Molecular Weight | 181.15 g/mol |
III. Step-by-Step Disposal Protocol
The primary disposal method for this compound is to send it to an approved waste disposal plant[3][4]. Waste materials must be disposed of in accordance with national and local regulations[1].
Step 1: Waste Collection and Storage
-
Original Containers: Whenever possible, leave the chemical in its original container[1].
-
No Mixing: Do not mix this compound with other waste materials[1].
-
Labeling: Ensure the container is clearly and accurately labeled.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, with the container tightly closed[2][3].
Step 2: Handling Spills and Contaminated Materials
-
Containment: In the event of a spill, prevent the material from entering drains or water courses[1][2].
-
Cleanup: For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust[2][4][5].
-
Ventilation: Ensure adequate ventilation during cleanup[2][5].
-
Contaminated Items: Any materials used for cleanup, such as absorbent pads or contaminated PPE, should be placed in a sealed bag and disposed of as chemical waste along with the this compound.
Step 3: Final Disposal
-
Professional Disposal Service: Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.
-
Documentation: Maintain all necessary documentation related to the disposal, in compliance with institutional and regulatory requirements.
IV. Experimental Protocols
The information presented in this document is derived from Safety Data Sheets (SDS) and is intended to provide safety and handling guidance. These sources do not contain detailed experimental protocols. For methodologies related to specific research applications, please consult peer-reviewed scientific literature.
V. Disposal Workflow Diagram
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Methoxy-6-nitrobenzaldehyde
This guide provides crucial safety protocols and logistical information for laboratory professionals, including researchers, scientists, and drug development professionals, who handle 2-Methoxy-6-nitrobenzaldehyde. Adherence to these procedures is vital for ensuring personal safety, proper chemical management, and environmental protection. The information is compiled from safety data sheets of closely related compounds, including 2-nitrobenzaldehyde.
Hazard Summary
This compound and its structural analogs are considered hazardous. Key hazards include:
-
Harmful if swallowed.[1]
-
May be harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory to minimize exposure.[4] Engineering controls, such as a chemical fume hood, should always be the primary line of defense.[4]
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z.87.1 compliant safety goggles with side-shields or a face shield.[5][6] | Protects eyes from splashes and airborne particles.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile). Inspect for integrity before use.[5][7][8] | Prevents skin contact with the chemical.[4] |
| Skin & Body Protection | A fully buttoned lab coat and closed-toe shoes are required.[4][5] | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Required when dust is generated or if engineering controls are insufficient. Use a NIOSH-approved respirator (e.g., P2 or N95 particulate filter).[5][7][8] | Prevents inhalation of dust or vapors.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.[4]
Handling and Storage:
-
Ventilation: Always handle this chemical in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[3][4][5]
-
Avoid Contact: Prevent all personal contact, including inhalation of dust and contact with skin and eyes.[5][8]
-
Dust Prevention: Avoid the formation and generation of dust.[5][9] Fine dust dispersed in the air can be a potential explosion hazard.[10]
-
Hygiene: Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5][9] Store locked up.[3][10]
Spill Management:
-
Evacuate: Immediately evacuate the area and alert colleagues.[4][5]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Don PPE: Wear the appropriate PPE as described above, including respiratory protection.[4][5]
-
Containment: Cover drains to prevent environmental release. Carefully sweep or vacuum the spilled material, avoiding dust generation.[5][11]
-
Collection: Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[4][5]
-
Decontamination: Clean the spill area thoroughly.[5]
Disposal Plan:
-
Waste Characterization: This material and its container must be disposed of as hazardous waste.[7] The waste generator is responsible for proper characterization and disposal.[10]
-
Procedure: Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant.[2][4][10] Do not allow the product to enter drains.
First Aid Measures
Ensure safety showers and eyewash stations are readily accessible.[3][5] Show the Safety Data Sheet to the attending medical professional.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration. Get medical attention if you feel unwell.[2] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] Seek medical attention if skin irritation occurs.[1] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[3] Call a poison center or doctor immediately if you feel unwell.[1] |
Chemical and Physical Properties
This data is based on the closely related compound 2-Nitrobenzaldehyde.
| Property | Value |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 42 - 44 °C (108 - 111 °F) |
| Boiling Point | 153 °C (307 °F) at 31 hPa |
| Autoignition Temperature | 200 °C (392 °F) |
| Acute Toxicity (Oral) | LD50 Oral - mouse - 600 mg/kg[10] |
Safe Handling Workflow
The following diagram outlines the logical workflow for handling this compound safely in a laboratory setting.
References
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
